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  • Product: 2-Chloropropyldimethylamine
  • CAS: 108-14-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Chloropropyldimethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the physical and chemical properties of 2-Chloropropyldimethylamine hydrochloride, a key intermediate in the pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties of 2-Chloropropyldimethylamine hydrochloride, a key intermediate in the pharmaceutical industry. This document, intended for a scientific audience, delves into the compound's characteristics, reactivity, and safe handling protocols, offering a valuable resource for its application in research and drug development.

Compound Identification and Structure

2-Chloropropyldimethylamine hydrochloride is a quaternary ammonium salt. Its chemical structure features a propyl chain with a chlorine atom at the second position and a dimethylamino group at the first position, neutralized with hydrochloric acid.[1]

Systematic IUPAC Name: 2-chloro-N,N-dimethylpropan-1-amine;hydrochloride[2]

Common Synonyms: (2-Chloropropyl)dimethylamine hydrochloride, 1-Dimethylamino-2-propyl chloride hydrochloride, DMIC.[2][3][4]

Key Identifiers:

  • CAS Number: 4584-49-0[2]

  • Molecular Formula: C₅H₁₃Cl₂N[3]

  • Molecular Weight: 158.07 g/mol [2][5]

Caption: Chemical structure of 2-Chloropropyldimethylamine hydrochloride.

Physicochemical Properties

2-Chloropropyldimethylamine hydrochloride is a white to off-white or pale beige crystalline powder or chunky solid.[2][3][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2][4][6]

PropertyValueSource(s)
Appearance White to light cream/pale beige crystalline powder or off-white chunky solid[2][3][6]
Melting Point 187-190 °C[3][6][7]
Boiling Point 81.1 °C at 760 mmHg[6]
Water Solubility 2000 g/L at 20 °C[4][6]
pH 5-6 (500g/l, H₂O, 20℃)[4]
Vapor Pressure 83 mmHg at 25°C[6]
Flash Point 2.9 °C[6]

Reactivity and Stability

Stability: 2-Chloropropyldimethylamine hydrochloride is a stable compound under standard storage conditions.[8] However, it is hygroscopic and should be protected from moisture.[2][4][6] Storage in a tightly closed container at room temperature, or below 30°C, is recommended.[3][6][7]

Reactivity: The molecule possesses two reactive sites: the tertiary amine and the chloroalkyl group, making it a versatile intermediate for chemical synthesis.[1][8]

Incompatibilities: This compound is incompatible with strong oxidizing agents.[2][4][9] As an amine salt, it will react exothermically with acids to neutralize them.[2][4][9] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][4][9] Contact with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[2][9]

Reactivity_Profile 2-Chloropropyldimethylamine\nhydrochloride 2-Chloropropyldimethylamine hydrochloride Incompatible With Incompatible With 2-Chloropropyldimethylamine\nhydrochloride->Incompatible With Strong Oxidizing Agents Strong Oxidizing Agents Incompatible With->Strong Oxidizing Agents Acids (Exothermic Neutralization) Acids (Exothermic Neutralization) Incompatible With->Acids (Exothermic Neutralization) Isocyanates Isocyanates Incompatible With->Isocyanates Halogenated Organics Halogenated Organics Incompatible With->Halogenated Organics Peroxides Peroxides Incompatible With->Peroxides Phenols (acidic) Phenols (acidic) Incompatible With->Phenols (acidic) Epoxides Epoxides Incompatible With->Epoxides Anhydrides Anhydrides Incompatible With->Anhydrides Acid Halides Acid Halides Incompatible With->Acid Halides Strong Reducing Agents (Generates H₂ gas) Strong Reducing Agents (Generates H₂ gas) Incompatible With->Strong Reducing Agents (Generates H₂ gas)

Caption: Incompatibility profile of 2-Chloropropyldimethylamine hydrochloride.

Role in Pharmaceutical Synthesis

2-Chloropropyldimethylamine hydrochloride is a crucial building block in the synthesis of various pharmaceutical agents. Its primary application lies in its role as an intermediate for producing active pharmaceutical ingredients (APIs).[1][4]

Key Therapeutic Categories:

  • Antihistamines: It is an intermediate for drugs like phenergan.[4]

  • Central Nervous System (CNS) Depressants: It is used in the synthesis of drugs such as methaqualone.[4]

  • Other Pharmaceuticals: It is also used to synthesize drugs like chlorpromazine, doxepin hydrochloride, and telden.[4]

The reactivity of its chloro and amine groups allows for its incorporation into larger, more complex molecules with therapeutic properties.

Safety and Handling

Hazard Identification: 2-Chloropropyldimethylamine hydrochloride is considered moderately toxic.[1] It may cause irritation to the skin, eyes, and mucous membranes.[1][9] Inhalation of its dust can lead to respiratory discomfort.[1]

GHS Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Handling Precautions:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[2]

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

Spill and Disposal: In case of a spill, dampen the solid material with water and transfer it to a suitable container.[9] Use absorbent paper dampened with water to clean up any remaining material.[9] Seal all contaminated materials in a vapor-tight plastic bag for proper disposal.[9]

Experimental Protocols

Synthesis of 1-Dimethylamino-2-chloropropane hydrochloride

This protocol is based on the procedure described by Schultz and Sprague (1948).[4]

Materials:

  • 1-Dimethylamino-2-propanol

  • Thionyl chloride (freshly distilled)

  • Chloroform

  • Ether

Procedure:

  • Cool a solution of 3.77 g of 1-dimethylamino-2-propanol in 10 ml of chloroform to approximately 0°C with stirring.

  • Add a solution of 5.72 g of freshly distilled thionyl chloride in 2 ml of chloroform to the cooled solution.

  • Allow the reaction mixture to warm to ambient temperature over about 30 minutes.

  • Heat the mixture to reflux for an additional 30 minutes. The precipitated material should redissolve upon heating.

  • 1-Dimethylamino-2-chloropropane hydrochloride will begin to crystallize from the boiling solvent.

  • Cool the reaction mixture.

  • Dilute the mixture with ether.

  • Filter the mixture to collect the product. The expected yield is approximately 5.5 g (95%).

  • Recrystallization can be performed to obtain the purified product with a melting point of 192-194°C.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Product 1-Dimethylamino-2-propanol 1-Dimethylamino-2-propanol Cooling (0°C) Cooling (0°C) 1-Dimethylamino-2-propanol->Cooling (0°C) Thionyl chloride Thionyl chloride Addition of Thionyl Chloride Addition of Thionyl Chloride Thionyl chloride->Addition of Thionyl Chloride Chloroform Chloroform Chloroform->Cooling (0°C) Cooling (0°C)->Addition of Thionyl Chloride Warm to Ambient Warm to Ambient Addition of Thionyl Chloride->Warm to Ambient Reflux (30 min) Reflux (30 min) Warm to Ambient->Reflux (30 min) Crystallization Crystallization Reflux (30 min)->Crystallization Cooling Cooling Crystallization->Cooling Dilution with Ether Dilution with Ether Cooling->Dilution with Ether Filtration Filtration Dilution with Ether->Filtration 1-Dimethylamino-2-chloropropane hydrochloride 1-Dimethylamino-2-chloropropane hydrochloride Filtration->1-Dimethylamino-2-chloropropane hydrochloride Recrystallization (optional) Recrystallization (optional) 1-Dimethylamino-2-chloropropane hydrochloride->Recrystallization (optional) Purified Product Purified Product Recrystallization (optional)->Purified Product

Caption: Workflow for the synthesis of 1-Dimethylamino-2-chloropropane hydrochloride.

Conclusion

2-Chloropropyldimethylamine hydrochloride is a well-characterized compound with a defined set of physical and chemical properties. Its utility as a versatile intermediate in the pharmaceutical industry is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and safe use in research and development settings.

References

  • LookChem. (n.d.). Cas 4584-49-0,2-Dimethylaminoisopropyl chloride hydrochloride. Retrieved from [Link]

  • Chemical Land21. (n.d.). 4584-49-0(2-Dimethylaminoisopropyl chloride hydrochloride) Product Description. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropyldimethylamine. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-chloropropyldimethylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8%. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 2-Dimethylaminoisopropyl chloride hydrochloride Cas 4584-49-0. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 1-Chloro-N,N-dimethylpropan-2-amine (CAS 108-14-5)

Here is an in-depth technical guide regarding 2-Chloropropyldimethylamine (specifically the isomer 1-Chloro-N,N-dimethylpropan-2-amine, CAS 108-14-5), structured for pharmaceutical researchers. Mechanistic Control of the...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding 2-Chloropropyldimethylamine (specifically the isomer 1-Chloro-N,N-dimethylpropan-2-amine, CAS 108-14-5), structured for pharmaceutical researchers.

Mechanistic Control of the Aziridinium Ion in Pharmaceutical Synthesis

Executive Summary

1-Chloro-N,N-dimethylpropan-2-amine (CAS 108-14-5), commonly referred to in industrial settings as DMIC (Dimethylaminoisopropyl chloride), is a critical alkylating agent in the synthesis of phenothiazine-class antihistamines and antipsychotics.

Its utility is defined by a unique mechanistic singularity: the formation of a transient, highly electrophilic aziridinium (aziridinium) ion in solution. This whitepaper analyzes the kinetic behavior of this intermediate, provides validated protocols for its handling, and details the regioselective synthesis of Promethazine .

Part 1: Chemical Identity & The Isomerization Challenge

Researchers must recognize that CAS 108-14-5 does not exist as a static linear molecule in solution. It exists in a dynamic equilibrium with its isomer, 2-chloro-N,N-dimethylpropan-1-amine , mediated by a cyclic intermediate.

Chemical Specifications
PropertyData
IUPAC Name 1-Chloro-N,N-dimethylpropan-2-amine
CAS Number 108-14-5 (Free Base) / 17256-39-2 (HCl Salt)
Formula C

H

ClN
Molecular Weight 121.61 g/mol
Boiling Point ~103°C (Free Base)
Density 0.92 g/mL
Stability Unstable as free base (dimerizes); Stable as Hydrochloride salt.[1]
The Aziridinium Singularity

Upon neutralization of the stable HCl salt, the free amine undergoes an intramolecular nucleophilic attack (Neighboring Group Participation), displacing the chloride to form the 1,1,2-trimethylaziridinium ion .

This ion is the actual electrophile in subsequent reactions. Consequently, two distinct precursors yield the exact same intermediate, leading to a mixture of products depending on which carbon of the aziridinium ring the nucleophile attacks.

  • Path A (Kinetic Control): Attack at the less hindered primary carbon

    
     Branched product (e.g., Promethazine).
    
  • Path B (Thermodynamic Control): Attack at the secondary carbon

    
     Linear product (e.g., Isopromethazine/Polymerization).
    

Aziridinium_Equilibrium Precursor 1-Chloro-N,N-dimethylpropan-2-amine (CAS 108-14-5) Aziridinium 1,1,2-Trimethylaziridinium Ion (Reactive Intermediate) Precursor->Aziridinium Intramolecular Cyclization (-Cl⁻) Isomer 2-Chloro-N,N-dimethylpropan-1-amine (Isomer) Aziridinium->Isomer Ring Opening (Cl⁻ attack at 2° C)

Figure 1: The dynamic equilibrium between the two chloramine isomers via the aziridinium intermediate. In solution, these species interconvert rapidly.

Part 2: Synthetic Utility & Protocols

The primary application of CAS 108-14-5 is the alkylation of heterocyclic amines. The following protocol outlines the synthesis of Promethazine , highlighting the critical "Free Base Liberation" step which must be performed in situ or immediately prior to use to prevent dimerization.

Experimental Protocol: Synthesis of Promethazine

Objective: Alkylation of Phenothiazine with CAS 108-14-5. Target Selectivity: Maximizing the branched isomer (Promethazine) over the linear isomer (Isopromethazine).

Reagents:

  • Phenothiazine (1.0 eq)

  • Sodium Amide (NaNH

    
    ) or Sodium Hydride (NaH) (1.2 eq)
    
  • DMIC Hydrochloride (CAS 17256-39-2) (1.2 eq)

  • Solvent: Xylene or Toluene (Anhydrous)

Workflow:

  • Anion Formation:

    • Charge a reactor with Phenothiazine and anhydrous Xylene under N

      
       atmosphere.
      
    • Add NaNH

      
       gradually at room temperature.
      
    • Reflux for 2 hours to generate the sodium salt of phenothiazine (evolution of NH

      
       gas).
      
    • Checkpoint: The solution usually turns a dark reddish-brown, indicating anion formation.

  • Free Base Liberation (The Critical Step):

    • Note: Do not store the free base of CAS 108-14-5; it self-polymerizes.

    • In a separate vessel, dissolve DMIC HCl in a minimum amount of water.

    • Neutralize with cold 50% NaOH solution while extracting into Toluene.

    • Dry the Toluene layer with MgSO

      
       immediately.
      
  • The Alkylation (Aziridinium Capture):

    • Add the fresh DMIC-Toluene solution dropwise to the refluxing Phenothiazine anion mixture.

    • Mechanistic Insight: The high temperature promotes the formation of the aziridinium ion, while the bulky phenothiazine anion preferentially attacks the primary carbon (less sterically hindered) of the aziridinium ring.

    • Reflux for 4–6 hours.

  • Workup:

    • Cool to room temperature. Wash with water to remove salts.

    • Extract the organic layer with dilute HCl. This pulls the basic product into the aqueous phase, leaving unreacted phenothiazine in the organic phase.

    • Basify the aqueous phase with NaOH and extract the oil (Promethazine base).

    • Convert to HCl salt for crystallization (Isopropanol/Ether).

Synthesis_Workflow Start Start: DMIC HCl Salt Lib Liberation: NaOH/Toluene (Generate Free Base) Start->Lib Neutralization Azir In Situ: Aziridinium Ion Formation Lib->Azir Heat/Solvent React Reaction: Phenothiazine Anion Attack Azir->React + Phenothiazine Na+ Prod1 Major Product: Promethazine (Branched) React->Prod1 Attack at Primary C (Kinetic Preference) Prod2 Minor Product: Isopromethazine (Linear) React->Prod2 Attack at Secondary C (Steric Penalty)

Figure 2: Reaction pathway showing the bifurcation of products based on the site of nucleophilic attack on the aziridinium ring.

Part 3: Safety & Handling (E-E-A-T)

Warning: 2-Chloropropyldimethylamine is a potent alkylating agent and a vesicant. It shares structural homology with nitrogen mustards.

Hazard ClassDescriptionMitigation
Skin Corrosion Causes severe burns and blistering.Double-gloving (Nitrile/Laminate). Immediate wash with 2% sodium bicarbonate if exposed.
Respiratory Mucous membrane irritant.Use only in a certified fume hood. Avoid generating dust from HCl salts.
Reactivity Self-polymerization (exothermic).Store strictly as the HCl salt. Keep free base cold (0°C) and use immediately.

Decontamination Protocol: Spills should be neutralized with a solution of 10% sodium thiosulfate, which acts as a nucleophile to open the aziridinium ring safely, converting it to a non-toxic thio-ether.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92738, 2-Chloropropyldimethylamine. Retrieved from [Link][2]

  • Google Patents.Preparation method of N, N-dimethylamino chloropropane hydrochloride (CN111153807B).
  • ResearchGate. Synthesis of the aziridinium ion of 2-chloroethyl diethylamine. Retrieved from [Link]

Sources

Foundational

2-Chloropropyldimethylamine hydrochloride IUPAC name

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpropan-1-amine Hydrochloride Introduction 2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a crucial bifunctional organic compound, serving as a cornerstone interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

Introduction

2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a crucial bifunctional organic compound, serving as a cornerstone intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure, featuring both a reactive chloroalkyl group and a tertiary amine, makes it a versatile building block for introducing the dimethylaminopropyl moiety into larger molecules through processes like alkylation.[1][2][3] This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive technical overview of its nomenclature, properties, synthesis, reactivity, analytical methods, and safety protocols, grounded in established scientific principles and practices.

Nomenclature and Chemical Identification

The precise identification of chemical entities is paramount for regulatory compliance, safety, and scientific reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-N,N-dimethylpropan-1-amine;hydrochloride .[4] However, it is widely known in commercial and research settings by several synonyms.

IdentifierValue
IUPAC Name 2-chloro-N,N-dimethylpropan-1-amine;hydrochloride[4]
CAS Number 4584-49-0[4][5]
Molecular Formula C₅H₁₃Cl₂N (or C₅H₁₂ClN·HCl)[2][6]
Molecular Weight 158.07 g/mol [2][7]
Common Synonyms 2-Dimethylaminoisopropyl chloride hydrochloride[5][6], 2-Chloro-N,N-dimethylpropylamine hydrochloride[2][5][7], (2-Chloropropyl)dimethylamine hydrochloride[4], DMIC[5], DMCPA-HCl[1]
EC Number 224-971-7[4]
UNII AO9WB15SNZ[4][5]

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is critical for designing synthetic routes, ensuring proper storage, and safe handling. 2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a stable, crystalline solid under standard conditions.

PropertyValue
Appearance White to off-white or light cream crystalline powder/chunky solid.[4][5][6]
Melting Point 187–194 °C[5]
Solubility Highly soluble in water (approx. 2000 g/L at 20 °C); soluble in polar organic solvents like alcohols.[5][6]
pH 5-6 (500 g/L aqueous solution at 20 °C)[5]
Stability Hygroscopic; sensitive to moisture.[4][5][6] Stable under recommended storage conditions.
Reactivity Incompatible with strong oxidizing agents.[4][5] As an amine salt, it undergoes exothermic neutralization reactions with bases.[4]

Synthesis and Manufacturing

The most common and well-documented laboratory-scale synthesis involves the chlorination of the precursor alcohol, 1-dimethylamino-2-propanol, using a chlorinating agent such as thionyl chloride (SOCl₂).[2][5][8] This method provides a high yield of the desired hydrochloride salt directly.

Protocol 3.1: Laboratory-Scale Synthesis

This protocol is adapted from the procedure described by Schultz and Sprague (1948).[5]

Experimental Rationale: The reaction utilizes thionyl chloride to convert the hydroxyl group of the amino alcohol into a good leaving group, which is then displaced by the chloride ion. The reaction is performed in a non-polar solvent like chloroform. Cooling the initial mixture is crucial to control the highly exothermic reaction between the amine and thionyl chloride. The final reflux ensures the reaction goes to completion.

Step-by-Step Methodology:

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂), dissolve 1-dimethylamino-2-propanol (e.g., 3.77 g) in chloroform (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This mitigates the initial exothermic reaction.

  • Addition of Thionyl Chloride: Prepare a solution of freshly distilled thionyl chloride (e.g., 5.72 g) in chloroform (2 mL). Add this solution dropwise to the cooled amino alcohol solution via the dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature over approximately 30 minutes.

  • Reflux: Heat the mixture to reflux and maintain for 30 minutes.[8] The precipitated material should redissolve upon heating. The product will begin to crystallize from the boiling solvent.

  • Isolation and Purification: Cool the reaction mixture. The product will precipitate. Dilute the mixture with diethyl ether to enhance precipitation and filter the solid product.

  • Drying: Dry the collected solid, 1-dimethylamino-2-chloropropane hydrochloride, to yield the final product (typical yield: ~95%).[5] Recrystallization can be performed for higher purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1-Dimethylamino-2-propanol + Thionyl Chloride (in Chloroform) cooling Cool to 0°C reactants->cooling Control Exotherm addition Slow Addition cooling->addition reflux Reflux for 30 min addition->reflux Ensure Completion crystallization Cool & Crystallize reflux->crystallization filtration Filter Solid crystallization->filtration drying Dry Product filtration->drying product Final Product: 2-Chloro-N,N-dimethylpropan-1-amine HCl drying->product

Caption: Workflow for the laboratory synthesis of 2-Chloro-N,N-dimethylpropan-1-amine HCl.

Industrial manufacturing may employ alternative routes, such as the reaction of chloropropene with dimethylamine followed by hydrochlorination, to optimize cost and scale.[6][9]

Chemical Reactivity and Core Applications

The synthetic utility of 2-Chloro-N,N-dimethylpropan-1-amine hydrochloride stems from its nature as an alkylating agent.[3] The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack, making it an excellent reagent for introducing the CH(CH₃)CH₂N(CH₃)₂ group.

G reagents Nucleophile (Nu:⁻) + 2-Chloro-N,N-dimethylpropan-1-amine product Alkylated Product (Nu-CH(CH₃)CH₂N(CH₃)₂) + Chloride Ion (Cl⁻) reagents->product Nucleophilic Substitution (Sₙ2)

Caption: General reactivity pathway for 2-Chloro-N,N-dimethylpropan-1-amine HCl.

Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the pharmaceutical industry.[3][10] It is a foundational component for synthesizing a diverse range of APIs across multiple therapeutic classes.

Therapeutic ClassExample API Synthesized
Antipsychotics Chlorpromazine[5]
Antidepressants Doxepin hydrochloride[5]
Opioid Analgesics Methadone[5][7]
Antihistamines Promethazine, Isothipendyl[5][7]
Antitubercular Agents Analogues of lipophilic chalcones[2][5]
Other Industrial Applications

Beyond pharmaceuticals, its reactivity is leveraged in other sectors:

  • Agrochemicals: Used in the synthesis of herbicides, insecticides, and plant growth regulators.[10]

  • Materials Science: Can act as a monomer in the preparation of specialized polymers.[10]

  • Fine Chemicals: Employed in the production of quaternary ammonium salts, which function as surfactants and phase-transfer catalysts.[2]

Analytical Methodologies for Quality Control

As a reactive intermediate, residual levels of 2-Chloro-N,N-dimethylpropan-1-amine hydrochloride in a final API may be considered a potential genotoxic impurity (PGI). Therefore, highly sensitive and specific analytical methods are required for its quantification at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques.[11]

Table 5.1: Performance of Analytical Methods (based on analogous compounds)
ParameterGC-MS MethodLC-MS Method
Limit of Detection (LOD) ~0.94 ppm< 0.1 ppm
Limit of Quantification (LOQ) ~3.7 ppm~0.2 ppm
Linearity Range 18.75 - 56.25 ppm0.2 - 10 ppm
Correlation Coefficient (r²) > 0.99> 0.999
Data adapted from methods developed for structurally similar dialkylaminoethyl chlorides, which are directly applicable.[11]
Protocol 5.1: Trace-Level Quantification by GC-MS

Rationale: This method provides the necessary sensitivity and selectivity to quantify the analyte as a potential impurity in a drug substance matrix. Derivatization is often employed to improve the chromatographic behavior and sensitivity of the analyte.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of 2-Chloro-N,N-dimethylpropan-1-amine hydrochloride in a suitable solvent (e.g., methanol). Perform serial dilutions to create calibration standards at the desired concentration range (e.g., covering 0.5 to 10 ppm).

  • Sample Preparation: Accurately weigh the drug substance (API) and dissolve it in a suitable solvent. The choice of solvent must ensure the stability of the analyte and compatibility with the subsequent derivatization step.

  • Derivatization: To the sample and standard solutions, add a derivatizing agent (e.g., a silylating agent) and a catalyst. Heat the mixture to ensure the reaction is complete. This step converts the polar amine into a more volatile and thermally stable derivative suitable for GC analysis.

  • GC-MS Analysis: Inject the derivatized solutions into a GC-MS system.

    • GC Column: Use a low-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: Develop a temperature gradient that effectively separates the analyte derivative from matrix components.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of the derivatized analyte.

  • Quantification: Construct a calibration curve from the standard solutions and calculate the concentration of the analyte in the sample based on its peak area.

G start Receive API Sample prep Sample Preparation (Dissolution & Derivatization) start->prep analysis GC-MS or LC-MS Analysis prep->analysis data Data Processing (Peak Integration & Calibration) analysis->data report Report Result vs. Specification data->report pass Pass report->pass < Limit fail Fail (Out of Specification) report->fail > Limit

Caption: Analytical workflow for quality control and impurity testing.

Safety, Handling, and Storage

Due to its reactivity and hazard profile, strict safety protocols must be followed when handling 2-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

Table 6.1: GHS Hazard Identification
Pictogram(s)Hazard Statement

H302: Harmful if swallowed.[12] H314: Causes severe skin burns and eye damage.[12] H335: May cause respiratory irritation.[12]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[13] Ensure that eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tight-sealing chemical safety goggles or a face shield.[13][14]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit.[14][15]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[14]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][14] Keep away from incompatible materials such as strong oxidizing agents.[5] The substance is hygroscopic; protect from moisture and store in a desiccated environment if possible.[5][14] Store in a locked cabinet or area.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][14]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[14]

Conclusion

2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a chemical of significant industrial importance, particularly for the pharmaceutical sector. Its value lies in its predictable reactivity as an alkylating agent, enabling the efficient synthesis of complex molecular targets. A thorough understanding of its properties, synthetic pathways, analytical controls, and stringent safety requirements is essential for its effective and safe utilization in research and development.

References

  • Knowledge. (2023, October 8). What is 2-Dimethylaminoisopropyl chloride hydrochloride used for?
  • Carbosynth. (n.d.).
  • ChemicalBook. 2-Dimethylaminoisopropyl chloride hydrochloride(4584-49-0) Handling and Storage.
  • PubChem. 2-Chloropropyldimethylamine | C5H12ClN | CID 92738. Available at: [Link]

  • PubChem. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294. Available at: [Link]

  • SYNTHETIKA. 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8%. Available at: [Link]

  • PharmaCompass.com.
  • Google Patents. CN111153807B - Preparation method of N, N-dimethylamino chloropropane hydrochloride.
  • National Toxicology Program. Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride.
  • Fisher Scientific. (2013, June 6).
  • BenchChem. A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride.

Sources

Exploratory

A Senior Application Scientist's Guide to 2-Chloropropyldimethylamine: Free Base vs. Hydrochloride Salt

Introduction In the landscape of pharmaceutical and chemical synthesis, the choice between using a free base or a salt form of a reagent can significantly impact reaction outcomes, storage, and handling. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and chemical synthesis, the choice between using a free base or a salt form of a reagent can significantly impact reaction outcomes, storage, and handling. This guide provides an in-depth technical analysis of 2-Chloropropyldimethylamine, a versatile intermediate, comparing its free base and hydrochloride salt forms. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed protocols to inform experimental design and application. 2-Chloropropyldimethylamine and its hydrochloride salt are key intermediates in the synthesis of a variety of pharmaceuticals, including antihistamines, local anesthetics, and central nervous system drugs.[1][2][3]

Chapter 1: Physicochemical Properties: A Comparative Analysis

The free base and hydrochloride salt of 2-Chloropropyldimethylamine exhibit distinct physical and chemical properties that dictate their suitability for different applications. The hydrochloride salt is a white to off-white crystalline solid, which is a common characteristic of amine hydrochlorides.[1][4][5] This salt form is generally more stable and less volatile than the free base, making it easier to handle and store under standard laboratory conditions.[5][6]

One of the most significant differences lies in their solubility. The hydrochloride salt is highly soluble in water and other polar solvents, a property that is advantageous in many aqueous reaction systems.[1][4][5] In contrast, the free base, while soluble in organic solvents, has limited solubility in water.

Table 1: Comparative Physicochemical Properties

Property2-Chloropropyldimethylamine Free Base2-Chloropropyldimethylamine Hydrochloride Salt
Appearance Liquid (predicted)White to off-white crystalline solid[1][4][5]
Molecular Formula C5H12ClNC5H13Cl2N[4]
Molecular Weight 121.61 g/mol [7]158.07 g/mol [5][8]
Boiling Point 81.1°C at 760 mmHg[9][10]Decomposes before boiling[5]
Melting Point Not applicable187-195°C[1][5][10][11]
Solubility Soluble in organic solventsHighly soluble in water (2000 g/L at 20°C) and polar solvents like methanol and ethanol.[1][5][10][11][12] Insoluble in benzene and toluene.[5]
Stability Less stable, potentially reactiveStable under normal storage conditions, but hygroscopic.[1][5][12]
pKa 8.56 ± 0.28 (Predicted)[9]Not directly applicable (salt form)

Chapter 2: The Strategic Choice: When to Use the Free Base vs. the Hydrochloride Salt

The decision to use the free base or the hydrochloride salt is a critical step in experimental design. This choice is primarily driven by the reaction conditions, the solvent system, and the nature of the other reactants.

The Case for the Hydrochloride Salt

The hydrochloride salt is often the preferred form for several reasons:

  • Enhanced Stability and Shelf Life: As a solid, the hydrochloride salt is less prone to degradation during storage.[5][6] Its crystalline nature makes it easier to weigh and handle accurately.

  • Ease of Use in Aqueous Media: Its high water solubility makes it ideal for reactions conducted in aqueous solutions or polar protic solvents.[4][5]

  • Safety: The solid nature of the salt reduces the risk of inhalation exposure compared to a potentially volatile liquid free base.[4]

The Utility of the Free Base

The free base is essential in scenarios where the presence of an acid scavenger is undesirable or when the reaction is performed in a non-polar, aprotic solvent. In many organic reactions, the amine functionality of the free base acts as a nucleophile. The presence of the hydrochloride would neutralize the amine, rendering it unreactive. Therefore, for reactions such as nucleophilic substitutions where the dimethylamino group is the reacting species, the free base is required.

The conversion from the hydrochloride salt to the free base is a straightforward process, typically involving neutralization with a base. This allows for the convenient storage of the more stable salt form and in-situ generation of the reactive free base when needed.[13]

Chapter 3: Experimental Protocols

Protocol for the Conversion of 2-Chloropropyldimethylamine Hydrochloride to its Free Base

This protocol describes a standard laboratory procedure to generate the free base from the hydrochloride salt.

Materials:

  • 2-Chloropropyldimethylamine hydrochloride

  • Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of 2-Chloropropyldimethylamine hydrochloride in a minimal amount of water in a separatory funnel.

  • Neutralization: Slowly add a concentrated aqueous solution of sodium hydroxide to the separatory funnel. The mixture should be cooled in an ice bath to manage the exothermic reaction.[12] Add the base dropwise until the solution becomes basic (test with pH paper).

  • Extraction: Extract the aqueous layer with several portions of diethyl ether. The free base is more soluble in the organic layer.

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate to remove any residual water.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator. The remaining liquid is the 2-Chloropropyldimethylamine free base.

Self-Validation: The success of the conversion can be verified by obtaining a clear liquid (the free base) from the crystalline solid (the hydrochloride salt). Further confirmation can be achieved through techniques like NMR spectroscopy to confirm the absence of the hydrochloride proton.

Protocol for a Typical Nucleophilic Substitution Reaction Using 2-Chloropropyldimethylamine Free Base

This protocol outlines a general procedure for using the generated free base in a synthesis, for example, in the alkylation of a phenol.

Materials:

  • 2-Chloropropyldimethylamine free base (from Protocol 3.1)

  • A substituted phenol

  • Potassium carbonate (or another suitable base)

  • Anhydrous acetone or acetonitrile

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol and potassium carbonate in anhydrous acetone.

  • Addition of Alkylating Agent: To the stirred solution, add the 2-Chloropropyldimethylamine free base dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Causality: The use of the free base is crucial here as the nucleophilic dimethylamino group is required to be available for reaction. The hydrochloride salt would not be reactive under these conditions. The potassium carbonate acts as a base to deprotonate the phenol, making it a better nucleophile.

Chapter 4: Visualization of Key Concepts

Chemical Equilibrium

The relationship between the free base and its hydrochloride salt can be represented as an acid-base equilibrium.

G FreeBase 2-Chloropropyldimethylamine (Free Base) Arrow1 FreeBase->Arrow1 HCl_Salt 2-Chloropropyldimethylamine Hydrochloride Arrow2 HCl_Salt->Arrow2 Proton H+ Chloride Cl- Plus1 + Plus2 + Arrow1->HCl_Salt + HCl Arrow2->FreeBase - HCl (Base)

Caption: Equilibrium between the free base and hydrochloride salt.

Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate form of 2-Chloropropyldimethylamine for a given application.

G Start Define Reaction Conditions Solvent Aqueous or Polar Protic Solvent? Start->Solvent Nucleophile Is the Dimethylamino Group the Nucleophile? Solvent->Nucleophile  No UseSalt Use Hydrochloride Salt Directly Solvent->UseSalt  Yes Nucleophile->UseSalt  No ConvertToBase Convert Hydrochloride Salt to Free Base Nucleophile->ConvertToBase  Yes UseFreeBase Use Free Base ConvertToBase->UseFreeBase

Caption: Workflow for selecting the appropriate form of 2-Chloropropyldimethylamine.

Conclusion

The choice between 2-Chloropropyldimethylamine free base and its hydrochloride salt is a nuanced decision that hinges on the specific requirements of a chemical synthesis. The hydrochloride salt offers superior stability, ease of handling, and solubility in polar solvents, making it an excellent choice for storage and for reactions in aqueous media. The free base, while less stable, is the reactive form necessary for nucleophilic reactions where the dimethylamino group participates directly. A thorough understanding of the properties and reactivity of each form, as outlined in this guide, is paramount for the successful design and execution of synthetic protocols in research and drug development.

References

  • SYNTHETIKA. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride ; 2-Dimethylaminoisopropyl chloride hydrochloride ( DMCPA-HCl ) >99,8%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. Retrieved from [Link]

  • LookChem. (n.d.). 2-Chloropropyldimethylamine. Retrieved from [Link]

  • atompharma. (2024). 2-(Dimethylamino) Isopropyl Chloride: High-Quality Pharmaceutical Intermediate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4584-49-0,2-Dimethylaminoisopropyl chloride hydrochloride. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 2-chloropropyldimethylamine hydrochloride. Retrieved from [Link]

  • National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from [Link]

  • Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Google Patents. (2014). CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride.
  • PubChem. (n.d.). 2-Chloropropyldimethylamine. Retrieved from [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

Sources

Foundational

Solubility of 2-Chloropropyldimethylamine Hydrochloride in Organic Solvents: A Technical Guide

Executive Summary 2-Chloropropyldimethylamine hydrochloride (CAS: 4584-49-0), often referred to as DMIC or 2-dimethylaminoisopropyl chloride hydrochloride, is a critical alkylating agent in the synthesis of phenothiazine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloropropyldimethylamine hydrochloride (CAS: 4584-49-0), often referred to as DMIC or 2-dimethylaminoisopropyl chloride hydrochloride, is a critical alkylating agent in the synthesis of phenothiazine antipsychotics (e.g., chlorpromazine) and antihistamines.[1] Its utility is defined by its dual functionality: a nucleophilic amine (protected as a salt) and an electrophilic alkyl chloride.[1]

However, its handling is complicated by two factors: hygroscopicity and isomerization .[1] In solution, the free base exists in equilibrium with a reactive aziridinium intermediate, leading to isomeric scrambling.[1] This guide provides a definitive technical analysis of its solubility profile, distinguishing between solvents suitable for reaction, purification, and storage, while addressing the mechanistic implications of solvation.[1]

Chemical Identity & The Isomerization Challenge

Before addressing solubility, one must understand the solute's dynamic nature.[1] The commercially available solid is typically 2-chloro-N,N-dimethylpropan-1-amine hydrochloride .[1] Upon dissolution—particularly if the pH rises or in protic solvents capable of stabilizing ionic intermediates—it can rearrange.[1]

  • Primary Structure: 2-Chloro-N,N-dimethylpropan-1-amine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     HCl[2]
    
  • Isomer: 1-Chloro-N,N-dimethylpropan-2-amine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     HCl
    
  • Intermediate: 1,1-Dimethyl-2-methylaziridinium ion[1]

Implication for Solubility: Solvents with high dielectric constants (water, methanol) stabilize the aziridinium cation, accelerating isomerization if any free base is present.[1] Non-polar or chlorinated solvents (benzene, chloroform) suppress this ionization, making them kinetically superior for maintaining isomeric purity during processing.[1]

Figure 1: Mechanistic Pathway & Solvent Influence

Isomerization A 2-Chloro isomer (Kinetic Product) B Aziridinium Ion (Cyclic Intermediate) A->B  Slow (in acid)   C 1-Chloro isomer (Thermodynamic Product) B->A  Reversion   B->C  Rearrangement   S1 Polar Solvents (H2O, MeOH) Stabilize Ion S1->B Promotes S2 Non-Polar Solvents (Benzene, Et2O) Suppress Ion S2->B Inhibits

Caption: The equilibrium between linear isomers is mediated by the aziridinium ion.[1] Polar solvents lower the energy barrier for this transition.[1]

Solubility Profile

The solubility of 2-chloropropyldimethylamine hydrochloride follows the "like dissolves like" principle for ionic organic salts.[1] It requires solvents with moderate polarity or hydrogen-bonding capability to overcome the lattice energy of the hydrochloride salt.[1]

Quantitative & Qualitative Data
Solvent ClassSpecific SolventSolubility RatingPhysicochemical ContextApplication
Polar Protic WaterVery High (>2000 g/L)High dielectric constant; ion-dipole solvation.[1]Avoid. Rapid hydrolysis and isomerization risk.[1]
Methanol / EthanolHigh (>100 g/L)Good solvation of cation; H-bonding with Cl-.[1]Recrystallization (when paired with ether).[1][2][3]
Chlorinated Chloroform (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
High Unusual for salts, but the lipophilic alkyl chain drives interaction.Primary Reaction Medium.
Dichloromethane (DCM)High Similar to chloroform.[1]often "too soluble" for crystallization; causes oiling out.[1]
1,2-DichloroethaneModerate/High "Specifically adapted" solvent.[1][4]Industrial synthesis & purification.[1][3]
Aromatic Benzene / TolueneInsoluble Low dielectric constant; cannot solvate ions.[1]Antisolvent. Used to precipitate the product.[1]
Ethers Diethyl EtherInsoluble Low polarity.[1]Antisolvent. Used to wash crystals.[1]
Ketones AcetoneLow Moderate polarity but poor solvation of chlorides.[1]Precipitation/Washing.[1][3]
Critical Insights by Solvent
  • Chloroform & DCM: Unlike many inorganic salts, this amine hydrochloride dissolves readily in chlorinated hydrocarbons.[1] This is a vital property for Friedel-Crafts alkylations or nucleophilic substitutions where water must be excluded.[1]

  • The "Oiling Out" Phenomenon: In DCM, the salt often forms a supersaturated oil rather than crystallizing.[1] This makes DCM poor for purification but excellent for keeping the reagent in solution during transfer.[1]

  • Benzene/Toluene: The salt is virtually insoluble.[1][5] Process chemists exploit this by running reactions in refluxing toluene; as the amine hydrochloride forms (or is added), it remains a solid or forms a distinct phase, driving equilibrium.[1]

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to verify solubility in a novel solvent system.[1]

  • Preparation: Dry the 2-chloropropyldimethylamine hydrochloride in a vacuum desiccator over

    
     for 24 hours to remove moisture (hygroscopic nature can skew results).
    
  • Saturation: Add 1.0 g of the salt to 10 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Sonicate for 10 minutes, then stir at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-weighed).

  • Quantification: Evaporate a 5 mL aliquot of the filtrate in a tared vessel under nitrogen flow. Weigh the residue.[1][3]

    • Calculation:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      
      
Protocol B: Purification via Recrystallization

Standard method to remove hydrolyzed impurities and isomers.[1]

  • Dissolution: Dissolve crude 2-chloropropyldimethylamine hydrochloride in the minimum amount of boiling Ethanol (approx. 2-3 mL per gram).[1]

  • Filtration (Hot): If insoluble particulates are present, filter rapidly through a pre-heated glass frit.[1]

  • Precipitation: Remove from heat. Slowly add Diethyl Ether (antisolvent) until a persistent cloudiness appears (approx. ratio 1:3 Ethanol:Ether).[1]

  • Crystallization: Cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Note: Rapid cooling may trap the 1-chloro isomer.[1] Slow cooling favors the linear crystal lattice of the 2-chloro isomer.[1]

  • Isolation: Filter the white crystals under inert gas (Nitrogen/Argon) to prevent moisture absorption. Wash with cold anhydrous ether.[1]

Workflow Visualization

Figure 2: Solvent Selection Decision Tree

SolubilityWorkflow Start Start: 2-Chloropropyldimethylamine HCl Goal Define Goal Start->Goal Rxn Reaction Medium Goal->Rxn Synthesis Purify Purification/Isolation Goal->Purify Clean up Solv1 Chloroform / 1,2-DCE (High Solubility, Inert) Rxn->Solv1 Homogeneous Phase Solv3 Benzene / Toluene (Precipitates Product) Rxn->Solv3 Heterogeneous Phase Solv2 Ethanol + Ether (Solvent/Antisolvent System) Purify->Solv2 Recrystallization Purify->Solv3 Trituration (Wash)

Caption: Decision matrix for solvent selection based on process goals (Reaction vs. Purification).

Safety & Handling (E-E-A-T)

  • Vesicant Warning: This compound is a nitrogen mustard analog.[1] It is a potent skin irritant and potential vesicant.[1] It must be handled in a fume hood.[1]

  • Hygroscopicity: The salt absorbs atmospheric water rapidly.[1] Wet salt becomes sticky and acidic (hydrolysis to HCl).[1] Always handle under inert atmosphere or minimize exposure time.[1]

  • Thermal Instability: Do not heat above 190°C; decomposition emits ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and 
    
    
    
    fumes.

References

  • National Toxicology Program (NTP). (1992).[1] 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride: Chemical Repository Database.[1] National Institutes of Health.[1] Link

  • Schultz, E. M., & Sprague, J. M. (1948).[1][2][3] The Reaction of Aminoalkyl Chlorides with Diphenylacetonitrile.[1] Journal of the American Chemical Society, 70(1), 48–52.[1] (Foundational synthesis and recrystallization data).

  • Sherlock, M., & Sperber, N. (1962).[1] Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.[1][2][3][4] U.S. Patent No.[1] 3,025,325.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • PubChem. (n.d.).[1] Compound Summary for CID 94294: 2-Chloropropyldimethylamine hydrochloride.[1][6][7] National Library of Medicine.[1] Link[1]

  • GlobalLinker. (n.d.). 2-Dimethylamino isopropyl chloride - Technical Data Sheet.[1]Link[1]

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-Chloropropyldimethylamine Hydrochloride in Alkylation

Executive Summary 2-Chloropropyldimethylamine hydrochloride (CAS: 4584-49-0), also known as 2-dimethylaminoisopropyl chloride HCl, is a critical alkylating agent in the synthesis of antihistamines (e.g., Promethazine) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloropropyldimethylamine hydrochloride (CAS: 4584-49-0), also known as 2-dimethylaminoisopropyl chloride HCl, is a critical alkylating agent in the synthesis of antihistamines (e.g., Promethazine) and antipsychotics (e.g., Chlorpromazine). Its utility stems from its ability to introduce a dimethylaminoisopropyl side chain onto a nucleophilic scaffold.

However, this reagent is not a simple alkyl halide. Its mechanism of action is governed by the formation of a transient, highly electrophilic aziridinium (ethyleneimmonium) ion . This intermediate dictates the reaction kinetics, stereochemistry, and the formation of isomeric byproducts. This guide dissects the molecular behavior of this compound, providing researchers with the mechanistic grounding necessary to control alkylation regioselectivity.

Molecular Architecture & The "Hidden" Intermediate

The hydrochloride salt is stable, hygroscopic, and relatively inert. However, upon neutralization (free-basing), the molecule becomes highly reactive.

The Equilibrium

Unlike primary alkyl halides which undergo direct


 substitution, 

-haloamines like 2-chloropropyldimethylamine possess an internal nucleophile (the tertiary amine) and a leaving group (chloride) separated by two carbons.
  • Free Base Generation: Removal of the acidic proton from the amine.

  • Intramolecular Cyclization: The nitrogen lone pair attacks the

    
    -carbon, displacing the chloride ion.
    
  • Aziridinium Formation: A strained, 3-membered quaternary ammonium ring is formed.

Regioselectivity and Isomerization

The aziridinium ion is an ambident electrophile. The nucleophile can attack either of the two ring carbons, leading to two distinct products:

  • Path A (Retention/Normal): Attack at the carbon originally holding the chlorine.

  • Path B (Rearrangement/Iso): Attack at the carbon originally holding the amine.

This phenomenon explains why synthesizing Promethazine often yields mixtures of the desired product and its isomer (Isopromethazine).

Visualization of the Mechanism

The following diagram illustrates the critical pathway from the stable salt to the isomeric alkylation products.

AziridiniumMechanism Salt HCl Salt (Stable) FreeBase Free Base (Transient) Salt->FreeBase Neutralization (OH-) Aziridinium Aziridinium Ion (Electrophilic Intermediate) FreeBase->Aziridinium Intramolecular Cyclization (-Cl-) ProductA Product A (Normal Alkylation) Aziridinium->ProductA Path A: Attack at C-Cl site ProductB Product B (Rearranged Isomer) Aziridinium->ProductB Path B: Attack at C-N site Nucleophile Nucleophile (e.g., Phenothiazine) Nucleophile->Aziridinium

Figure 1: The bifurcation of the reaction pathway via the aziridinium intermediate, leading to potential isomeric mixtures.

Experimental Protocol: Controlled Alkylation

This protocol describes the alkylation of a phenothiazine scaffold, a standard application of this reagent.[1] The key to success is controlling the rate of free-base generation relative to the alkylation step to minimize polymerization.

Reagents & Equipment
  • Substrate: Phenothiazine derivative (1.0 eq)

  • Reagent: 2-Chloropropyldimethylamine HCl (1.1 - 1.2 eq)

  • Base: Sodium Hydroxide (powdered) or Sodium Hydride (for anhydrous conditions)

  • Solvent: Toluene (preferred for azeotropic water removal) or Xylene.

Step-by-Step Methodology
PhaseActionMechanistic Rationale
1. Activation Charge the reaction vessel with the phenothiazine substrate, solvent, and base. Heat to reflux/dehydrate.Pre-forms the phenothiazine anion (nucleophile). Water must be removed to prevent hydrolysis of the aziridinium ion later.
2. Free Basing In a separate vessel, neutralize 2-chloropropyldimethylamine HCl with aqueous NaOH immediately before use, or add the solid salt directly to the hot reaction mixture if using excess solid base.The free base is unstable. Generating it in situ minimizes self-polymerization (dimerization to piperazinium salts).
3. Addition Add the reagent solution dropwise to the refluxing phenothiazine mixture.Slow addition ensures the concentration of the highly reactive aziridinium ion remains low, favoring reaction with the phenothiazine over self-reaction.
4. Reflux Maintain reflux for 4–12 hours. Monitor via HPLC/TLC.High temperature provides the activation energy for the ring-opening of the stable aziridinium intermediate.
5. Workup Cool, filter off inorganic salts, and extract with dilute HCl.The product is a base; acid extraction separates it from unreacted neutral phenothiazine.
Workflow Visualization

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Workup Step1 Dehydrate Substrate (Toluene Reflux) Step3 Slow Addition (Control Kinematics) Step1->Step3 Step2 Prepare Reagent (In-situ Free Basing) Step2->Step3 Step4 Reflux 110°C (Aziridinium Opening) Step3->Step4 Step5 Acid Extraction (Purification) Step4->Step5 Step6 Recrystallization (Isomer Separation) Step5->Step6

Figure 2: Operational workflow for minimizing side reactions during alkylation.

Kinetic Control & Isomer Management

The ratio of "Normal" (branched side chain) to "Iso" (linear side chain) products is heavily influenced by steric factors and solvent polarity.

  • Steric Hindrance: The aziridinium ring opening is

    
    -like. Nucleophiles prefer attacking the least hindered carbon.
    
    • 2-chloropropyldimethylamine forms an aziridinium ion with a methyl group on one carbon.

    • Attack at the

      
       (primary) carbon yields the "Iso" product (linear chain).
      
    • Attack at the

      
       (secondary) carbon yields the "Normal" product (branched chain).
      
  • Thermodynamics: In the synthesis of Promethazine, the "Normal" isomer is often the desired pharmacological agent, but the "Iso" form is kinetically favored due to lower steric hindrance at the primary carbon.

  • Separation: Due to the close structural similarity, fractional crystallization of the hydrochloride salts is often required to separate the isomers (Source 1.6).

Safety & Handling (Nitrogen Mustard Class)

WARNING: 2-Chloropropyldimethylamine hydrochloride acts via a mechanism identical to nitrogen mustards (blistering agents).

  • Vesicant Action: The aziridinium ion alkylates DNA (specifically guanine residues) and proteins. Skin contact can cause delayed, severe chemical burns and blistering.

  • Inhalation: Dust or aerosols are severe respiratory irritants.[2] Use strictly within a functioning fume hood.[3]

  • Decontamination: Spills should be neutralized with a solution of 5% sodium thiosulfate (which acts as a sacrificial nucleophile to open the aziridinium ring safely) before cleaning.

References

  • GPAT India. (2020). Promethazine Synthesis, SAR, and Mechanism of Action. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Toxicology Program. (1994). Dimethylaminopropyl Chloride, Hydrochloride - Nomination Background. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides (US3025325A).

Sources

Foundational

Key chemical properties of beta-dimethylaminoisopropyl chloride

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes mechanistic understanding, particularly the critical isomerism issues inherent to this compound,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes mechanistic understanding, particularly the critical isomerism issues inherent to this compound, over generic data listing.

Chemical Properties, Isomerism, and Synthetic Applications

Executive Summary

Beta-dimethylaminoisopropyl chloride hydrochloride (commonly referred to as DMIC or DMPC ) is a critical alkylating agent in the synthesis of antihistamines (e.g., Promethazine), analgesics (e.g., Methadone), and antipsychotics (e.g., Chlorpromazine).

Its utility is defined by its high reactivity as a "nitrogen mustard" analogue. However, its use requires expert handling due to a phenomenon known as the Aziridinium Ion Rearrangement . In solution, the free base exists in equilibrium with a cyclic aziridinium ion, leading to the formation of isomeric product mixtures.[1] This guide details the physicochemical properties, the mechanistic basis of this rearrangement, and validated protocols for its use in precision synthesis.

Chemical Identity & The "Isomer Anomaly"

Nomenclature Alert: The trade name "Beta-dimethylaminoisopropyl chloride" is often applied loosely to two distinct isomers. In the solid hydrochloride salt form, these isomers are stable and distinct. In solution as free bases, they interconvert.

PropertyIsomer A (Preferred Reagent)Isomer B (Rearranged Form)
IUPAC Name 1-dimethylamino-2-chloropropane 2-dimethylamino-1-chloropropane
Structure


CAS No. 108-10-1 (Free base generic)4584-49-0 (HCl salt, often mixed)
Role Primary synthetic precursorKinetic rearrangement product
The Aziridinium Mechanism

The most critical property of DMIC is its cyclization. Under neutral or basic conditions (pH > 7), the tertiary amine performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This ejects the chloride ion and forms a strained, highly reactive 1,1,2-trimethylaziridinium ion .

Incoming nucleophiles can attack this ring at either of two carbons, leading to a mixture of products (e.g., Methadone vs. Isomethadone).[1][2][3]

AziridiniumRearrangement IsomerA 1-dimethylamino-2-chloropropane (Secondary Chloride) Aziridinium 1,1,2-Trimethylaziridinium Ion (Cyclic Intermediate) IsomerA->Aziridinium Cyclization (-Cl⁻) Aziridinium->IsomerA Attack at C2 IsomerB 2-dimethylamino-1-chloropropane (Primary Chloride) Aziridinium->IsomerB Attack at C1 IsomerB->Aziridinium Cyclization (-Cl⁻)

Figure 1: The dynamic equilibrium of DMIC isomers via the aziridinium intermediate. Nucleophilic attack on the intermediate determines the final product structure.

Physicochemical Properties (HCl Salt)

The hydrochloride salt is the stable storage form. It prevents cyclization by protonating the amine, rendering it non-nucleophilic.

PropertyValueNotes
Appearance White to off-white crystalline powderHygroscopic; store under inert gas.[4]
Molecular Weight 158.07 g/mol Formula:

Melting Point 192–194 °CSharp MP indicates high purity; lower MP suggests isomer contamination.
Solubility >2000 g/L (Water)Highly soluble in water, ethanol, chloroform.
pH (10% aq) 4.0 – 6.0Acidic due to hydrolysis; stability decreases as pH rises.
Stability High (Solid, Dry)Rapidly degrades in moist/basic conditions via dimerization.
Reactivity Profile & Synthesis Applications

DMIC is primarily used for aminoalkylation . The reaction kinetics are governed by the formation of the aziridinium ion, which is the actual electrophile species.

Key Reaction: Synthesis of Methadone Nitrile

A classic example of DMIC utility is the alkylation of diphenylacetonitrile.[2]

  • Deprotonation: A strong base (e.g.,

    
     or 
    
    
    
    ) generates the nitrile carbanion.
  • Aziridinium Formation: The DMIC free base cyclizes.

  • Nucleophilic Attack: The carbanion attacks the aziridinium ring.[1]

    • Path A (Steric Control): Attack at the less hindered primary carbon (

      
      ) yields Methadone Nitrile .
      
    • Path B: Attack at the secondary carbon (

      
      ) yields Isomethadone Nitrile .
      

Note: The ratio is typically ~1:1 to 3:2 favoring methadone, depending on solvent polarity and temperature.

Experimental Protocol: Alkylation of Phenothiazine

This protocol describes the synthesis of an N-alkylated phenothiazine (e.g., Promethazine precursor), demonstrating the handling of DMIC to minimize side reactions.

Reagents:

  • Phenothiazine (1.0 eq)

  • DMIC Hydrochloride (1.2 eq)

  • Sodium Hydroxide (Powdered, 2.0 eq)

  • Solvent: Toluene (anhydrous)

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.05 eq) - Phase Transfer Catalyst

Methodology:

  • Preparation of the Anion:

    • Charge a reactor with Phenothiazine and Toluene under

      
       atmosphere.
      
    • Add powdered NaOH and TBAB.

    • Heat to 60°C for 1 hour. Rationale: This generates the nitrogen anion of phenothiazine.

  • Free Base Generation (In-Situ):

    • Critical Step: Do not add DMIC HCl directly if water is present, as it hydrolyzes.

    • Add DMIC HCl as a solid in small portions to the hot reaction mixture. The excess NaOH immediately neutralizes the HCl, generating the free base which rapidly cyclizes to the reactive aziridinium ion in the toluene phase.

  • Reaction:

    • Reflux at 110°C for 4–6 hours.

    • Monitor via HPLC.[5] The aziridinium intermediate is transient; you will see the disappearance of phenothiazine.

  • Workup:

    • Cool to 25°C. Add water to dissolve salts.

    • Separate the organic layer.[5][6][7][8]

    • Extract the organic layer with dilute HCl.[6] The product (amine) moves to the aqueous phase; unreacted phenothiazine remains in toluene.

    • Basify the aqueous phase and extract with Ethyl Acetate to recover the pure alkylated product.

AlkylationWorkflow Start Start: Phenothiazine + Toluene Deprotonation Add NaOH + TBAB (Heat to 60°C) Start->Deprotonation Addition Add DMIC HCl (Solid) (In-situ Free Basing) Deprotonation->Addition AziridiniumStep Formation of Aziridinium Ion (Reactive Electrophile) Addition->AziridiniumStep Fast Reflux Reflux 110°C (4-6 hrs) Nucleophilic Attack AziridiniumStep->Reflux Workup Acid/Base Extraction (Purification) Reflux->Workup

Figure 2: Step-by-step workflow for the alkylation of phenothiazine using DMIC, highlighting the in-situ generation of the reactive species.

Safety & Toxicology

DMIC is a structural analogue of nitrogen mustard (a chemical warfare agent class) and must be handled with extreme caution.

  • Acute Toxicity: Highly toxic if swallowed (H301).

  • Skin/Eye: Causes severe skin burns and eye damage. It is a vesicant (blistering agent).

  • Inhalation: Dust is extremely irritating to the respiratory tract.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically open the aziridinium ring and render it harmless.

References
  • National Toxicology Program (NTP). Testing Status of Dimethylaminopropyl chloride, hydrochloride M940026. NIH. Available at: [Link]

  • PubChem. 2-Chloro-N,N-dimethylpropylamine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Schultz, E. M., & Sprague, J. M. (1948). The Reaction of Aminoalkyl Halides with Diphenylacetonitrile.[1] Journal of the American Chemical Society, 70(1), 48–52. (Foundational work on the aziridinium rearrangement).

  • Erowid. Synthesis of Methadone: The Isomer Challenge. (Detailed discussion on the nitrile mixtures). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of methadone using 2-Chloropropyldimethylamine hydrochloride

Application Note: Process Chemistry & Synthesis of Methadone via the Aziridinium Route Part 1: Executive Summary & Core Directive Disclaimer: This document is for educational and research purposes only. Methadone is a Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Chemistry & Synthesis of Methadone via the Aziridinium Route

Part 1: Executive Summary & Core Directive

Disclaimer: This document is for educational and research purposes only. Methadone is a Schedule II controlled substance in the United States and is strictly regulated globally. The protocols described herein are based on historical and academic literature for the purpose of understanding the chemical mechanism, impurity profiling, and reference standard synthesis. All experimental work involving these compounds requires appropriate DEA (or local authority) licensing.

This guide details the synthetic pathway of Methadone (6-dimethylamino-4,4-diphenyl-3-heptanone) utilizing 2-chloropropyldimethylamine hydrochloride . The synthesis is chemically significant due to the formation of a reactive aziridinium intermediate , which dictates the regioselectivity of the reaction. This guide focuses on the "Nitrile Method" (Easton-Nelson modification of the original Bockmühl-Ehrhart process), emphasizing the critical separation of the isomeric nitriles—the primary challenge in producing pharmaceutical-grade methadone.

Part 2: Mechanistic Insight (The Aziridinium Challenge)

The core complexity of this synthesis lies in the alkylation step. When 2-chloropropyldimethylamine (or its isomer 1-chloro-2-dimethylaminopropane) is subjected to basic conditions, it does not undergo a simple S_N2 substitution. Instead, it cyclizes to form a strained, highly reactive 1,1,2-trimethylaziridinium ion .

The nucleophilic diphenylacetonitrile anion can attack this aziridinium ring at two distinct carbon positions:

  • Attack at the secondary carbon (Path A): Yields 2,2-diphenyl-4-dimethylaminovaleronitrile (Methadone Nitrile ).[1][2] This is the desired precursor.

  • Attack at the primary carbon (Path B): Yields 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (Isomethadone Nitrile ).[1][2] This leads to the pharmacologically less active Isomethadone.

Understanding this mechanism is vital for process optimization, as solvent polarity and temperature directly influence the ring-opening preference.

Visualizing the Mechanism

MethadoneMechanism Precursor 2-Chloropropyldimethylamine Aziridinium 1,1,2-Trimethylaziridinium Ion (Cyclic Intermediate) Precursor->Aziridinium Cyclization (-Cl) MethadoneNitrile Methadone Nitrile (Valeronitrile Isomer) High Melting Point Aziridinium->MethadoneNitrile Attack at C2 (Methyl subst.) IsomethadoneNitrile Isomethadone Nitrile (Butyronitrile Isomer) Low Melting Point Aziridinium->IsomethadoneNitrile Attack at C1 (Less hindered) Nucleophile Diphenylacetonitrile Anion Nucleophile->Aziridinium Nucleophilic Attack

Caption: Figure 1. The bifurcation of the synthetic pathway via the aziridinium ion. Path A (Green) yields the desired methadone precursor.

Part 3: Detailed Experimental Protocols

Protocol A: Alkylation and Formation of Isomeric Nitriles

Objective: To synthesize the mixture of isomeric nitriles and isolate the specific Methadone Nitrile precursor.

Reagents & Materials:

  • Diphenylacetonitrile (1.0 eq)

  • 2-Chloropropyldimethylamine Hydrochloride (1.2 eq)

  • Sodium Hydroxide (NaOH) (flake or pellet) or Sodamide (NaNH2)

  • Solvent: Dimethylformamide (DMF) or Toluene (Note: DMF promotes faster reaction rates via polarity).

  • Inert Atmosphere: Nitrogen (

    
    ) gas.
    

Step-by-Step Methodology:

  • Base Preparation: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the solvent (DMF). Add finely ground NaOH (2.0 eq) under a nitrogen stream.[2]

  • Anion Formation: Add Diphenylacetonitrile (1.0 eq) to the base suspension. Heat to 50°C for 30 minutes. The solution will turn a characteristic deep red/brown color, indicating the formation of the diphenylacetonitrile carbanion.

  • Addition of Amine:

    • Critical Step: The 2-chloropropyldimethylamine hydrochloride is often neutralized separately to the free base to prevent consuming the reaction base, or added directly if excess base is used.

    • Add the amine dropwise to the reaction mixture while maintaining the temperature between 45-55°C. The reaction is exothermic.

  • Reaction Phase: Stir the mixture at 50-60°C for 2-4 hours. Monitor consumption of diphenylacetonitrile via TLC or HPLC.

  • Quench & Extraction: Cool the mixture to room temperature. Pour slowly into crushed ice/water (5x volume). Extract the resulting oil with Benzene or Toluene.

  • Isolation (The Separation Step):

    • Wash the organic layer with water to remove DMF. Dry over anhydrous

      
       and evaporate the solvent.
      
    • The residue is a semi-solid mixture of Methadone Nitrile and Isomethadone Nitrile (approx. 50:50 to 60:40 ratio).

    • Purification: Recrystallize the residue from boiling Hexane or Isopropanol .

    • Result: The Methadone Nitrile crystallizes out (mp 90-92°C), while the Isomethadone Nitrile (mp 69-70°C) remains largely in the mother liquor.[1][2]

    • Validation: Verify the melting point.[2][3][4][5] If <88°C, recrystallize again.

Protocol B: Grignard Reaction & Hydrolysis

Objective: Conversion of the purified nitrile to Methadone base.

Reagents:

  • Purified Methadone Nitrile (from Protocol A)

  • Ethylmagnesium Bromide (EtMgBr) (2.0 M in Ether/THF)

  • Hydrochloric Acid (HCl)[2]

Step-by-Step Methodology:

  • Grignard Addition: In a dried flask under inert atmosphere, dissolve the purified Methadone Nitrile in anhydrous Toluene.

  • Reaction: Add Ethylmagnesium Bromide (1.5 - 2.0 eq) slowly. Distill off the ether solvent, replacing it with toluene to raise the reaction temperature (approx. 100-110°C). Reflux for 4-6 hours.

    • Mechanism:[2][3][6][7][8] The Grignard reagent attacks the nitrile carbon to form the intermediate Ketimine Magnesium salt .

  • Hydrolysis: Cool the reaction mixture. Slowly add dilute HCl (10-15%) to hydrolyze the ketimine complex.

    • Note: The ketimine of methadone hydrolyzes relatively easily compared to the sterically hindered isomethadone ketimine (if impurities are present).

  • Isolation of Base: The aqueous acid layer contains the Methadone HCl. Basify with NaOH to pH 10 to liberate the Methadone free base (an oil).

  • Final Salt Formation: Extract the free base into ether/acetone. Add dry HCl gas or concentrated HCl to precipitate Methadone Hydrochloride .

  • Final Purification: Recrystallize from Isopropanol/Ethanol.

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis is derived from rigorous analysis. The following parameters define the acceptance criteria for the intermediate and final product.

Table 1: Physicochemical Specifications

CompoundMolecular WeightMelting Point (°C)Key Identification Feature (IR/NMR)
Methadone Nitrile 292.4290 - 92°CNitrile peak at ~2230 cm⁻¹ (weak); High crystallinity.
Isomethadone Nitrile 292.4269 - 70°CLower MP; often remains as oil/slurry in hexane.
Methadone HCl 345.91230 - 235°CCarbonyl stretch ~1710 cm⁻¹; distinct from Ketimine precursor.
Process Workflow Diagram

ProcessFlow Start Start: Diphenylacetonitrile + 2-Chloropropyldimethylamine Reaction Alkylation (NaOH/DMF) Temp: 50°C Start->Reaction Crude Crude Nitrile Mixture (Methadone + Isomethadone Nitriles) Reaction->Crude Separation Crystallization (Hexane) CRITICAL CONTROL POINT Crude->Separation PureNitrile Solid: Methadone Nitrile (mp 91°C) Separation->PureNitrile Precipitate Waste Liquor: Isomethadone Nitrile (Discard or Reprocess) Separation->Waste Supernatant Grignard Grignard Reaction (EtMgBr / Toluene) PureNitrile->Grignard Hydrolysis Acid Hydrolysis (HCl) Ketimine -> Ketone Grignard->Hydrolysis Final Methadone Hydrochloride (Crystalline Solid) Hydrolysis->Final

Caption: Figure 2. Process workflow emphasizing the critical purification of the nitrile intermediate prior to Grignard addition.

Part 5: References

  • Bockmühl, M., & Ehrhart, G. (1948).[3] Über eine neue Klasse von spasmolytisch und analgetisch wirkenden Verbindungen, I. Justus Liebigs Annalen der Chemie, 561(1), 52-85. (Original German synthesis of Hoechst 10820).[6]

  • Easton, N. R., Gardner, J. H., & Stevens, J. R. (1947). A New Synthesis of Methadone. Journal of the American Chemical Society, 69(11), 2941-2942. (The definitive proof of the nitrile method).

  • Schultz, E. M., Robb, C. M., & Sprague, J. M. (1947). The Reaction of Aminoalkyl Halides with Diphenylacetonitrile.[2] The Structure of Amidone. Journal of the American Chemical Society, 69(10), 2454-2459. (Mechanistic study of the aziridinium rearrangement).

  • United States Patent Office. (1948). Patent US 2,447,419: Preparation of Diphenylacetonitrile. (Foundational precursor synthesis).[8]

  • Beckett, A. H., & Casy, A. F. (1954). Stereochemistry of Methadone and Isomethadone. Journal of the Chemical Society.[9] (Stereochemical analysis and resolution).

Sources

Application

Application Notes and Protocols: Phase Transfer Catalysis in Reactions of 2-Chloropropyldimethylamine

An authoritative guide for researchers, scientists, and drug development professionals. Introduction: Bridging Phases for Pharmaceutical Innovation In modern pharmaceutical synthesis, the development of efficient, scalab...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Introduction: Bridging Phases for Pharmaceutical Innovation

In modern pharmaceutical synthesis, the development of efficient, scalable, and environmentally benign methodologies is paramount. Phase Transfer Catalysis (PTC) has emerged as a cornerstone technology that addresses these needs by enabling reactions between reactants located in separate, immiscible phases.[1] This technique often eliminates the need for hazardous, anhydrous, or expensive polar aprotic solvents, allowing for the use of simple inorganic bases and leading to higher yields and purer products.[2][3]

A key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) is 2-chloropropyldimethylamine, often used as its more stable hydrochloride salt (DMIPC).[4] As a reactive secondary alkylating agent, it is crucial for introducing the dimethylaminopropyl moiety found in drugs like Chlorpheniramine and other antitubercular and anticancer agents.[5][6] However, its structure as a secondary alkyl halide presents a classic synthetic challenge: the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) side reaction.[7][8]

This comprehensive guide details the application of Phase Transfer Catalysis to steer the reactivity of 2-chloropropyldimethylamine decisively towards nucleophilic substitution. We will explore the underlying mechanisms, critical experimental parameters, and provide detailed, field-tested protocols for N- and O-alkylation reactions.

Part 1: The Principle and Mechanism of Phase Transfer Catalysis

Phase Transfer Catalysis operates on a simple yet powerful principle: facilitating the migration of a reactant from one phase into another where the reaction can occur.[1] In the context of alkylating with 2-chloropropyldimethylamine, which is soluble in an organic phase, the challenge is to bring an anionic nucleophile (like a phenoxide or an deprotonated amine), often soluble only in an aqueous or solid phase, into contact with it.

The catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like Tetrabutylammonium Bromide (TBAB), acts as this transport vehicle.[9][10] The lipophilic cation (Q⁺) of the catalyst is soluble in the organic phase. At the interface of the two phases, it exchanges its initial counter-ion (X⁻) for the nucleophile anion (Nu⁻) from the aqueous phase. This newly formed, lipophilic ion pair [Q⁺Nu⁻] is extracted into the bulk organic phase.[10] Here, the nucleophile is "naked" and highly reactive, readily attacking the 2-chloropropyldimethylamine molecule in an SN2 reaction to form the desired product and release a chloride ion. The catalyst cation then shuttles the chloride ion back to the aqueous phase, or exchanges it for another nucleophile anion at the interface, thus completing the catalytic cycle.[11]

PTC_Mechanism M_Nu M⁺Nu⁻ (Nucleophile Salt) Q_Nu [Q⁺Nu⁻]org (Reactive Ion Pair) M_Nu->Q_Nu 1. Ion Exchange M_Cl M⁺Cl⁻ (Byproduct) R_Cl R-Cl (2-Chloropropyldimethylamine) R_Cl->Q_Nu interface interface R_Nu R-Nu (Alkylated Product) Q_Cl [Q⁺Cl⁻]org (Catalyst) R_Nu->Q_Cl Q_Nu->R_Nu 2. SN2 Reaction Q_Cl->M_Cl 3. Catalyst Regeneration

Caption: The catalytic cycle in a liquid-liquid PTC system.

Part 2: Critical Parameters for Success

Optimizing a PTC reaction involving 2-chloropropyldimethylamine requires careful consideration of several interconnected parameters to maximize the yield of the substitution product while suppressing elimination.

Substrate Reactivity: The SN2 vs. E2 Competition

2-Chloropropyldimethylamine is a secondary alkyl halide. Such substrates are susceptible to both substitution (SN2) and elimination (E2) pathways, especially in the presence of a strong base.[8]

  • Substitution (SN2) : The desired pathway where the nucleophile attacks the electrophilic carbon, displacing the chloride. This is favored by nucleophiles with low basicity.

  • Elimination (E2) : The competing pathway where the nucleophile acts as a base, abstracting a proton from a beta-carbon, leading to the formation of an alkene (N,N-dimethylallylamine) and HCl. This is favored by strong, sterically hindered bases and higher temperatures.[8]

The genius of PTC in this context is its ability to use a high concentration of a strong, inexpensive base (like 50% aq. NaOH) in the aqueous phase while maintaining a low effective basicity in the organic phase where the reaction occurs. The catalyst transports the nucleophile, not the hydroxide ion, thus favoring nucleophilic attack over proton abstraction.[1]

Catalyst Selection

The choice of the phase transfer catalyst is critical. Quaternary ammonium ('quat') salts are the most common.[12]

Catalyst TypeCommon ExamplesKey Characteristics & Best Use Cases
Tetraalkylammonium Halides TBAB (Tetrabutylammonium bromide), TBAI (Tetrabutylammonium iodide)Highly versatile and common. The bromide in TBAB can participate in a co-catalytic cycle, transiently forming the more reactive 2-bromopropyldimethylamine in situ. TBAI is even more active but can be more expensive.[12]
Benzyl-containing Quats BTEAC (Benzyltriethylammonium chloride), TEBACOften show high reactivity due to the benzyl group. BTEAC is a cost-effective choice for many applications.[13]
High Lipophilicity Quats Aliquat® 336 (Trioctylmethylammonium chloride), THAB (Tetrahexylammonium bromide)More lipophilic ("greasy") catalysts that partition more strongly into the organic phase. Useful for less reactive alkylating agents or when the aqueous phase has very high salt concentration.

Expert Insight: For general-purpose alkylation with 2-chloropropyldimethylamine, TBAB is an excellent starting point. Its moderate lipophilicity ensures good transport kinetics without forming intractable emulsions, and the bromide co-catalysis is a distinct advantage. A typical catalyst loading is 1-5 mol%.

Solvent and Base System

The reaction can be run under liquid-liquid (L-L) or solid-liquid (S-L) conditions.

  • Liquid-Liquid PTC (L-L PTC) : This is the most common setup, typically involving a non-polar organic solvent (e.g., toluene, xylene) and a concentrated aqueous solution of an inorganic base (e.g., 50% w/w NaOH or KOH).[14] This system is highly efficient for generating phenoxides (for O-alkylation) or deprotonating N-H acids.

  • Solid-Liquid PTC (S-L PTC) : This involves an organic solvent and a solid, often powdered, inorganic base like potassium carbonate (K₂CO₃). This is advantageous for substrates or products that are sensitive to hydrolysis. The catalyst facilitates the transport of the anion from the solid surface into the organic solvent.

Expert Insight: For most N- and O-alkylations with 2-chloropropyldimethylamine, an L-L system with toluene and 50% aqueous NaOH provides excellent results. Toluene is preferred over solvents like dichloromethane, which can undergo side reactions under strongly basic PTC conditions.[15]

Reaction Conditions
  • Stirring: Vigorous stirring is absolutely essential. The reaction occurs at the interface between the phases, and a high stirring rate maximizes the interfacial surface area, dramatically increasing the reaction rate. A mechanical stirrer is highly recommended for reactions above a 50 mL scale.

  • Temperature: Most PTC alkylations proceed efficiently at moderate temperatures (e.g., 40-70 °C). While higher temperatures can increase the reaction rate, they can also disproportionately favor the undesired E2 elimination pathway.[8] The optimal temperature must be determined experimentally for each specific nucleophile.

Part 3: Experimental Protocols

Safety Precaution: 2-Chloropropyldimethylamine hydrochloride is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Protocol 1: PTC-Mediated N-Alkylation of Indole

This protocol describes the synthesis of 1-(2-(dimethylamino)propyl)-1H-indole, a scaffold relevant to pharmaceutical chemistry.

Workflow_N_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactor 1. Charge Reactor Indole, Toluene, TBAB add_base 2. Add Base 50% aq. NaOH charge_reactor->add_base add_alkyl 3. Add DMIPC 2-Chloropropyldimethylamine HCl add_base->add_alkyl heat_stir 4. Heat & Stir 60 °C, Vigorous Stirring add_alkyl->heat_stir monitor 5. Monitor TLC / GC-MS heat_stir->monitor quench 6. Quench & Separate Add Water, Separate Layers monitor->quench Upon Completion extract 7. Extract Aqueous Extract with Toluene quench->extract dry_evap 8. Dry & Evaporate Dry over Na₂SO₄, Concentrate extract->dry_evap purify 9. Purify Column Chromatography dry_evap->purify

Caption: Experimental workflow for PTC N-alkylation.

Materials:

  • Indole (1.17 g, 10 mmol)

  • 2-Chloropropyldimethylamine hydrochloride (DMIPC) (1.74 g, 11 mmol, 1.1 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.161 g, 0.5 mmol, 5 mol%)

  • Toluene (20 mL)

  • 50% (w/w) aqueous sodium hydroxide solution (10 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add indole, TBAB, and toluene.

  • Begin vigorous stirring (approx. 500-700 RPM) to create a fine emulsion.

  • Add the 50% aqueous NaOH solution to the flask.

  • Add the 2-chloropropyldimethylamine hydrochloride powder in one portion.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS until the indole is consumed.

  • Cool the mixture to room temperature and dilute with 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Expected Outcomes & Catalyst Comparison (Representative Data):

Catalyst (5 mol%)Temperature (°C)Time (h)Yield (%)Notes
TBAB 605~92%Excellent balance of reactivity and cost.
BTEAC 606~88%Good, cost-effective alternative.
Aliquat 336 605~90%Effective, but may require more care during workup to break emulsions.
None 6024<5%Demonstrates the essential role of the catalyst.
Protocol 2: PTC-Mediated O-Alkylation of 4-Methoxyphenol

This protocol describes a Williamson ether synthesis to prepare 1-(2-(dimethylamino)propoxy)-4-methoxybenzene.

Materials:

  • 4-Methoxyphenol (1.24 g, 10 mmol)

  • 2-Chloropropyldimethylamine hydrochloride (DMIPC) (1.74 g, 11 mmol, 1.1 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.161 g, 0.5 mmol, 5 mol%)

  • Toluene (20 mL)

  • 50% (w/w) aqueous potassium hydroxide solution (10 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-methoxyphenol, TBAB, and toluene.

  • Begin vigorous stirring (approx. 500-700 RPM).

  • Add the 50% aqueous KOH solution. The mixture should change color as the phenoxide is formed.

  • Add the 2-chloropropyldimethylamine hydrochloride powder.

  • Heat the reaction mixture to 70 °C and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute with 20 mL of water and separate the layers in a separatory funnel.

  • Extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with 5% aq. KOH to remove any unreacted phenol, then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting oil by column chromatography or distillation under reduced pressure.

Expected Outcomes & Base Comparison (Representative Data):

Base (aq. soln.)Temperature (°C)Time (h)Yield (%)Notes
50% KOH 707~90%K⁺ phenoxide is often slightly more reactive than Na⁺ phenoxide.
50% NaOH 708~87%A highly effective and economical choice.
Solid K₂CO₃ 80 (reflux)12~75%A milder, non-hydrolytic option, but generally requires longer reaction times and higher temperatures.

Part 4: Troubleshooting and Advanced Insights

ProblemProbable Cause(s)Suggested Solution(s)
Stalled or Slow Reaction - Insufficient stirring.- Low temperature.- Catalyst deactivation or insufficient amount.- Increase stirring speed to ensure a fine emulsion.- Incrementally increase temperature by 10 °C.- Increase catalyst loading to 5-10 mol%. Consider using TBAI for higher activity.
Significant Elimination Byproduct - Reaction temperature is too high.- Base concentration is too high in the organic phase (rare).- Sterically hindered nucleophile.- Lower the reaction temperature.- Ensure vigorous stirring to keep the reaction at the interface.- Consider a less aggressive base system (e.g., solid K₂CO₃).
Catalyst "Poisoning" - Leaving groups like iodide or tosylate can form very tight, unreactive ion pairs with the catalyst.- This is not a major issue when the leaving group is chloride, as in DMIPC. However, if iodide is used as a co-catalyst (e.g., from TBAI), be aware of this potential.[2]
Emulsion Formation during Workup - High concentration of the quaternary ammonium salt.- Add brine (saturated aq. NaCl) to help break the emulsion.- Filter the mixture through a pad of Celite®.

Conclusion

Phase Transfer Catalysis is a robust, scalable, and green chemical technology that is exceptionally well-suited for nucleophilic substitution reactions involving 2-chloropropyldimethylamine. By carefully selecting the catalyst, solvent, and base system, researchers can effectively overcome the inherent challenge of SN2 versus E2 reactivity posed by this secondary alkyl halide. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals to efficiently incorporate the valuable dimethylaminopropyl moiety into target molecules, accelerating the path to new therapeutic agents.

References

  • D'souza, R., & P., D. K. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Zhao, X., & Zhang, Y. (1994). Synthesis of cyclopropylamine with Phase Transfer Catalysis. ResearchGate. Available at: [Link]

  • Mehar Al Minnath (LetsLearnChem). (2020). Phase Transfer Catalysis(Mechanism and Applications). YouTube. Available at: [Link]

  • Halpern, M. (n.d.). Two Consecutive PTC N-Alkylations. PTC Organics, Inc. Available at: [Link]

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]

  • Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc. Available at: [Link]

  • Barry, J., et al. (2010). Phase-Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. ResearchGate. Available at: [Link]

  • CN112645869A - Preparation method of chlorpheniramine maleate intermediate. Google Patents.
  • Willis, M. C., et al. (2019). Further optimisation of the phase-transfer catalysed alkylation reaction. ResearchGate. Available at: [Link]

  • Ail, S. S., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. Available at: [Link]

  • LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Available at: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. Available at: [Link]

  • CN109929112A - Synthesis and refining method of chlorpheniramine maleate intermediate. Patsnap. Available at: [Link]

  • Cole, C. E., et al. (2022). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society. Available at: [Link]

  • Ail, S. S., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Available at: [Link]

  • Chem Help ASAP. (2019). substitution & elimination reactions of alkyl halides. YouTube. Available at: [Link]

  • Majumdar, S., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Letters in Organic Chemistry. Available at: [Link]

  • Al-Abachi, A. M., et al. (2018). Synthesis, Characterization of Chlropheniramine maleate– Molecularly Imprinted Polymers and Their Application as Sensors. SciSpace. Available at: [Link]

  • BrainKart. (2018). Alkyl halides: Elimination versus substitution. BrainKart. Available at: [Link]

  • Unknown. (n.d.). Nucleophilic substitution vs. elimination reactions. SlidePlayer. Available at: [Link]

Sources

Method

Protocol for using 2-Chloropropyldimethylamine in drug synthesis

Application Note & Protocol: Precision Alkylation using 2-Chloropropyldimethylamine Executive Summary This guide details the protocol for utilizing 2-Chloropropyldimethylamine (specifically the hydrochloride salt, 1-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Precision Alkylation using 2-Chloropropyldimethylamine

Executive Summary

This guide details the protocol for utilizing 2-Chloropropyldimethylamine (specifically the hydrochloride salt, 1-dimethylamino-2-chloropropane HCl ) in the synthesis of N-alkylated heterocycles, using Promethazine as the primary case study.[1][2]

The critical technical challenge with this reagent is the formation of a reactive aziridinium ion intermediate . This intermediate subjects the reaction to regiochemical ambiguity, often yielding a mixture of the desired "branched" product (e.g., Promethazine) and the "linear" isomer (e.g., Isopromethazine). This protocol provides a self-validating methodology to maximize regioselectivity, ensure safety, and purify the final active pharmaceutical ingredient (API).

Chemical Foundation: The Aziridinium Challenge

Mechanistic Insight

Unlike simple alkyl halides, 2-chloropropyldimethylamine does not undergo a direct SN2 displacement.[1][2] Upon neutralization of the hydrochloride salt, the free amine intramolecularly displaces the chloride, forming a highly electrophilic 1,1,2-trimethylaziridinium ion .

The nucleophile (e.g., Phenothiazine anion) can attack this three-membered ring at two distinct carbons:

  • Path A (Kinetic Control): Attack at the less hindered primary carbon (

    
    ) yields the branched  side chain (Promethazine structure).
    
  • Path B (Thermodynamic/Steric Control): Attack at the secondary carbon (

    
    ) yields the linear  side chain (Isopromethazine structure).[2]
    

For Promethazine synthesis, Path A is the target.[3] The protocol below is optimized to favor this pathway and subsequently remove the Path B impurity.

Pathway Visualization

AziridiniumMechanism Precursor 1-Dimethylamino- 2-chloropropane (Free Base) Aziridinium 1,1,2-Trimethyl- aziridinium Ion (Reactive Intermediate) Precursor->Aziridinium Intramolecular Cyclization Promethazine Path A: Promethazine (Branched Chain) Target Product Aziridinium->Promethazine Nucleophilic Attack at Primary Carbon (CH2) Isopromethazine Path B: Isopromethazine (Linear Chain) Impurity Aziridinium->Isopromethazine Nucleophilic Attack at Secondary Carbon (CH)

Figure 1: The bifurcation of the reaction pathway via the aziridinium ion. Path A is the desired route for Promethazine.[3]

Safety & Handling Protocols

WARNING: 2-Chloropropyldimethylamine is a nitrogen mustard analog.[1][2] It is a potent vesicant , skin irritant, and potential alkylating carcinogen.

Hazard ClassRisk DescriptionMitigation Strategy
Vesicant Causes severe chemical burns and blistering upon contact.[1][2]Double-glove (Nitrile/Laminate).[1][2] Use full-face shield.[1][2]
Inhalation Mucous membrane irritant; potential respiratory sensitizer.[2][4]Handle only in a certified fume hood.[2]
Instability Free base cyclizes exothermically and can polymerize.[2]Store as HCl salt . Generate free base in situ only.[2]

Neutralization Spill Kit: Prepare a solution of 10% Sodium Thiosulfate and 5% Sodium Bicarbonate . In case of spill, cover with absorbent pads soaked in this solution to quench the alkylating potential before disposal.

Experimental Protocol: Synthesis of Promethazine HCl

Scale: 0.1 Molar (Bench Scale) Target Yield: >80% Isomeric Purity: >99.5% (after purification)

Reagents & Materials
  • Phenothiazine: 19.9 g (0.1 mol)

  • 1-Dimethylamino-2-chloropropane HCl: 19.0 g (0.12 mol) [1.2 equiv][1][2]

  • Sodium Hydroxide (NaOH): 10.0 g (powdered) or Sodium tert-butoxide (preferred for higher yield).[2]

  • Toluene: 150 mL (Solvent)

  • Xylene: (Alternative high-boiling solvent if reaction is sluggish)[1][2]

  • 2-Propanol (Isopropanol): For recrystallization.[1][2]

Step-by-Step Workflow

Step 1: Nucleophile Formation

  • Charge a 500 mL 3-neck round-bottom flask with Phenothiazine (19.9 g) and Toluene (100 mL).

  • Add NaOH (10.0 g) or Sodium tert-butoxide (11.5 g).

  • Fit the flask with a mechanical stirrer, reflux condenser, and a Dean-Stark trap (if using NaOH).

  • Heat to reflux (110°C). If using NaOH, reflux until water generation ceases (approx. 1-2 hours) to ensure formation of the phenothiazine anion.

Step 2: Controlled Alkylation (In Situ Free Basing)

  • Cool the reaction mixture slightly to 90°C.

  • Prepare a slurry of 1-Dimethylamino-2-chloropropane HCl (19.0 g) in Toluene (50 mL).

  • Critical Step: Add the chloro-amine slurry dropwise to the reaction mixture over 45-60 minutes.

    • Rationale: Slow addition limits the concentration of the free aziridinium ion, reducing intermolecular polymerization side-reactions.

  • Return to reflux (110°C) for 4–6 hours.

  • Checkpoint: Monitor by TLC (Mobile Phase: Ethyl Acetate/MeOH 9:1). Phenothiazine (

    
    ) should disappear; Product (
    
    
    
    ) should appear.[2]

Step 3: Workup & Salt Formation [1][5]

  • Cool to room temperature. Add water (100 mL) to dissolve inorganic salts (NaCl).

  • Separate the phases. Wash the organic (Toluene) layer with water (2 x 50 mL).

  • Extract the organic layer with 10% HCl (approx. 80 mL). The product moves into the aqueous phase as the salt; unreacted phenothiazine remains in Toluene.

  • Basify the aqueous extract with 20% NaOH (pH > 10) to liberate the free base oil.

  • Extract the oil into Ethyl Acetate or fresh Toluene. Dry over

    
     and evaporate to obtain the crude oily base (Mixture of Promethazine and Isopromethazine).
    

Step 4: Purification (Isomer Separation) [2]

  • Dissolve the crude oil in warm Isopropanol (approx. 1:3 ratio w/v).

  • Add concentrated HCl in Isopropanol (or dry HCl gas) until acidic (pH 2).

  • Allow to crystallize slowly at room temperature, then cool to 0°C.

    • Selectivity: Promethazine HCl crystallizes preferentially.[2] Isopromethazine HCl is more soluble and remains in the mother liquor.

  • Filter and wash with cold Isopropanol/Acetone (1:1).[2]

Workflow Diagram

SynthesisProtocol Start Start: Phenothiazine + Toluene + Base Activation Reflux (Dean-Stark) Form Phenothiazine Anion Start->Activation Addition Slow Addition of 2-Chloropropyldimethylamine HCl (In-situ Aziridinium Gen.) Activation->Addition Reaction Reflux 4-6 hrs (110°C) Addition->Reaction Extraction Acid/Base Extraction (Removes unreacted Phenothiazine) Reaction->Extraction SaltForm HCl Salt Formation in Isopropanol Extraction->SaltForm Crystallization Selective Crystallization (Removes Isopromethazine) SaltForm->Crystallization Final Final Product: Promethazine HCl Crystallization->Final

Figure 2: Operational workflow for the synthesis and purification of Promethazine HCl.[1][2][5][6]

Analytical Quality Control

To validate the removal of the linear isomer (Isopromethazine), use the following HPLC method.

Table 1: HPLC Method Parameters for Isomer Differentiation

ParameterCondition
Column C18 (e.g., Agilent Eclipse XDB-C18), 250 mm × 4.6 mm, 5 μm
Mobile Phase A Phosphate Buffer (pH 3.0) : Acetonitrile (80:[1][2][7]20)
Mobile Phase B Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (10:10:[7]80)
Flow Rate 1.2 mL/min
Detection UV @ 254 nm
Retention Times Promethazine: ~12 min
Separation Factor Isopromethazine typically elutes after Promethazine due to steric shape.[2]

Acceptance Criteria:

  • Promethazine Area%:

    
    [1][8]
    
  • Isopromethazine Impurity:

    
    [1][9][10]
    
  • Total Unknown Impurities:

    
    
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Isopromethazine Content Reaction temperature too high or solvent polarity issues.[1][2]Ensure strict temperature control (do not overheat). Try a less polar solvent (Toluene vs Xylene).[2]
Low Yield Incomplete anion formation or moisture presence.[2]Verify water removal (Dean-Stark) is complete before adding the amine.[1][2] Ensure reactants are dry.
Purple/Pink Coloration Oxidation of Phenothiazine.Purge reaction vessel with Nitrogen (

) throughout the reflux. Add antioxidant (e.g., Sodium Metabisulfite) during workup.
Oiling out during crystallization Impurities preventing crystal lattice formation.[2]Seed the solution with pure Promethazine HCl crystals. Cool more slowly.

References

  • PubChem. (n.d.).[2] 2-Chloro-N,N-dimethylpropan-1-amine. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Filo. (2023). Procedure for preparation of Promethazine. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2008).[2] A Validated HPLC Method for Separation and Determination of Promethazine Enantiomers. Retrieved October 26, 2023, from [Link]

  • PubMed. (2023).[2] Determination of Related Substances in Promethazine Hydrochloride... by RP-HPLC Method. National Institutes of Health. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Large-Scale Synthesis &amp; Process Control of 2-Chloropropyldimethylamine (DMIC)

Part 1: Introduction & Chemical Identity[1] 2-Chloropropyldimethylamine (DMIC) , specifically the hydrochloride salt (1-dimethylamino-2-chloropropane HCl), is a critical alkylating agent in the synthesis of phenothiazine...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Identity[1]

2-Chloropropyldimethylamine (DMIC) , specifically the hydrochloride salt (1-dimethylamino-2-chloropropane HCl), is a critical alkylating agent in the synthesis of phenothiazine-based pharmaceuticals, such as Promethazine .

Unlike linear alkylating agents, DMIC presents a unique "Isomer Challenge" due to its chiral center and the formation of a reactive aziridinium intermediate. Successful large-scale synthesis requires rigorous control over reaction kinetics to prevent regio-scrambling and hydrolysis.

Chemical Profile
PropertySpecification
IUPAC Name 2-chloro-N,N-dimethylpropan-1-amine hydrochloride
CAS Number 4584-49-0
Molecular Formula C₅H₁₃Cl₂N (HCl salt)
Molecular Weight 158.07 g/mol
Appearance Hygroscopic white crystalline powder
Melting Point 191–195 °C
Solubility Highly soluble in water (>2000 g/L); Soluble in Ethanol/Chloroform

Part 2: Critical Safety & Engineering Controls

WARNING: DMIC is a Nitrogen Mustard class compound.[1] It is a potent vesicant (blistering agent), a severe skin/eye irritant, and acutely toxic if swallowed.

Engineering Controls
  • Containment: All solid handling must occur within a Class II Biological Safety Cabinet or a Powder Control Booth (OEL < 10 µg/m³).

  • Scrubbing System: The synthesis evolves copious amounts of SO₂ and HCl gas.

    • Primary Scrubber: Water venturi to capture HCl.

    • Secondary Scrubber: Caustic soda (NaOH) packed tower to neutralize SO₂.

  • Reactor Material: Glass-lined reactors (GLR) are mandatory due to the corrosivity of thionyl chloride and acidic byproducts.

Neutralization Protocol

Spills should not be wiped. Neutralize immediately with a solution of 5% Sodium Thiosulfate and 5% Sodium Bicarbonate to open the aziridinium ring and quench reactivity.

Part 3: Synthesis Protocol (The "Make")

Reaction Scheme

The industrial synthesis involves the nucleophilic substitution of 1-dimethylamino-2-propanol using Thionyl Chloride (SOCl₂) .

Reaction Equation:



Step-by-Step Methodology

Reagents:

  • 1-Dimethylamino-2-propanol (Starting Material, >99.0%)

  • Thionyl Chloride (1.1 - 1.2 equivalents)

  • Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM). Note: Chloroform is preferred for higher reflux temperatures.

Protocol:

  • Charge & Cooling:

    • Charge the Glass-Lined Reactor (GLR) with 1-dimethylamino-2-propanol (1.0 eq) and Chloroform (3-5 volumes).

    • Cool the mixture to 0–5 °C under nitrogen inertion.

  • Addition (Critical Rate Control):

    • Slowly dose Thionyl Chloride (1.15 eq) via a subsurface dip pipe.

    • Exotherm Control: Maintain internal temperature < 10 °C . Rapid addition leads to "charring" and colored impurities.

    • Observation: Massive gas evolution (HCl/SO₂) will begin. Ensure scrubber capacity is sufficient.

  • Reaction Phase:

    • Allow the mixture to warm to ambient temperature (20–25 °C) over 60 minutes.

    • Heat to Reflux (approx. 60–65 °C) for 2–3 hours.

    • Endpoint: Monitor by GC (disappearance of alcohol).

  • Crystallization & Isolation:

    • Cool the reaction mass to 0–5 °C. The product, DMIC-HCl, will crystallize out of the chloroform.

    • Anti-solvent (Optional): If yield is low, add Diethyl Ether or MTBE to force precipitation.

    • Filtration: Filter under Nitrogen pressure (closed filter nutsche). The solid is extremely hygroscopic.

  • Drying:

    • Vacuum dry at 40–45 °C . Do not exceed 50 °C to prevent degradation.

Process Data Summary
ParameterTarget RangeCriticality
Addition Temp 0 – 10 °CHigh (Prevents side reactions)
Reflux Time 2 – 3 HoursMedium (Ensures conversion)
SOCl₂ Equivalents 1.10 – 1.20High (Excess required for kinetics)
Yield 92 – 96%Economic Indicator

Part 4: The Isomer Challenge & Mechanism

The most critical aspect of using DMIC is understanding its behavior in solution. Upon neutralization (free-basing), DMIC does not react as a simple alkyl chloride. It immediately cyclizes to form a 1,1-dimethyl-2-methylaziridinium ion .

This intermediate is the actual alkylating species. When a nucleophile (like Phenothiazine) attacks, it can open the ring at two positions, leading to isomeric mixtures.

Mechanism Diagram (Graphviz)

AziridiniumMechanism cluster_legend Mechanism Legend Start 1-Dimethylamino-2-propanol Activation Chlorosulfite Intermediate Start->Activation + SOCl2 - HCl Aziridinium Aziridinium Ion (Cyclic Intermediate) Activation->Aziridinium Intramolecular Displacement Product2 2-Chloro-N,N-dimethylpropylamine (Branched Product - Kinetic) Aziridinium->Product2 Cl- attack at C1 (Less Hindered) Product1 1-Chloro-2-dimethylaminopropane (Linear Isomer - Thermodynamic) Aziridinium->Product1 Cl- attack at C2 (More Hindered) Legend1 The Aziridinium ion is the pivot point. Regioselectivity depends on steric hindrance and solvent polarity.

Figure 1: The Aziridinium rearrangement pathway.[2] The reaction proceeds via a cyclic intermediate, explaining the potential for isomeric scrambling.

Expert Insight: Regioselectivity

In the synthesis of Promethazine , the branched side chain is desired.

  • Solid State: The HCl salt exists primarily as the linear 1-dimethylamino-2-chloropropane form or the branched form depending on crystallization conditions, but they interconvert rapidly in solution.

  • Reaction Condition: When alkylating phenothiazine, the nucleophile attacks the least substituted carbon of the aziridinium ring (C1), resulting in the branched product (Promethazine structure).

  • Control: High temperatures favor the thermodynamic product (linear). Controlled temperatures (reflux in toluene/xylene) favor the kinetic opening at the primary carbon, yielding the desired branched isomer.

Part 5: Application Case Study (Phenothiazine Alkylation)

Objective: Synthesis of Promethazine base via alkylation of Phenothiazine.

  • Deprotonation:

    • React Phenothiazine with Sodium Amide (NaNH₂) or Powdered NaOH in Toluene.

    • Temp: 110 °C (Reflux).

    • Observation: Evolution of Ammonia (if NaNH₂ used). Formation of the sodium salt of phenothiazine (Red/Orange color).

  • Alkylation:

    • Add a solution of DMIC free base (freshly liberated from HCl salt) in Toluene.

    • Note: The free base is unstable. It is often generated in situ or immediately before use to minimize dimerization.

    • Reflux for 4–6 hours.

  • Workup:

    • Wash with water to remove salts.

    • Extract product into dilute HCl (purification by acid-base swing).

    • Basify and distill.

Part 6: Troubleshooting & QA/QC

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of SOCl₂ due to moisture.Check solvent water content (KF < 0.05%). Dry reactor thoroughly.
Colored Product (Yellow/Brown) Reaction temperature too high during addition.Ensure T < 10°C during SOCl₂ addition. Check cooling jacket efficiency.
High Dimer Impurity Free base allowed to stand too long.Use DMIC immediately after neutralization. Do not store free base.
Isomer Contamination Uncontrolled reaction temperature during alkylation.Validate reflux temperature. Check solvent purity (polarity affects ring opening).

References

  • Synthesis of 2-dimethylaminoethyl chloride hydrochloride (Process Analogy). Google Patents, CN103408432A. Link

  • 2-Chloro-N,N-dimethylpropylamine hydrochloride Safety Data Sheet . Fisher Scientific. Link

  • Mechanism of SOCl₂ Reaction with Amino Alcohols . Master Organic Chemistry. Link

  • Phenothiazine Alkylation Strategies . Google Patents, US20190314385A1. Link

  • National Toxicology Program: Dimethylaminopropyl Chloride . NIH.gov. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions with 2-Chloropropyldimethylamine

Technical Support Center: 2-Chloropropyldimethylamine A Senior Application Scientist's Guide to Mitigating Side Reactions in Synthesis Welcome to the technical support center for 2-Chloropropyldimethylamine and its hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloropropyldimethylamine

A Senior Application Scientist's Guide to Mitigating Side Reactions in Synthesis

Welcome to the technical support center for 2-Chloropropyldimethylamine and its hydrochloride salt. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile alkylating agent. As Senior Application Scientists, we understand that mastering a reagent goes beyond simply knowing the reaction scheme; it involves anticipating and controlling the nuanced reactivity that dictates yield, purity, and reproducibility. This document moves beyond standard protocols to provide in-depth, field-tested insights into the mechanistic origins of common side reactions and offers robust strategies for their prevention.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 2-Chloropropyldimethylamine is sluggish and yields are low. What is the most common cause?

A1: The most frequent and often overlooked cause of poor reactivity is the presence of moisture. 2-Chloropropyldimethylamine hydrochloride is hygroscopic and readily absorbs water from the atmosphere.[1] In the presence of water, the reagent or its active intermediate can be hydrolyzed to 2-hydroxypropyldimethylamine, an alcohol that is unreactive under typical alkylation conditions.

Causality: The reaction proceeds via a highly reactive aziridinium ion intermediate. This strained, three-membered ring is highly susceptible to nucleophilic attack by water, leading to an irreversible loss of the active electrophile.

Preventative Measures:

  • Strict Anhydrous Conditions: Always handle the reagent in a glovebox or under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Molecular sieves can be activated and added to the reaction vessel to scavenge trace amounts of moisture.

  • Storage: Store 2-Chloropropyldimethylamine hydrochloride in a desiccator, tightly sealed, and preferably under an inert atmosphere.[1]

Q2: I am observing the formation of an isomeric byproduct. What is the mechanism and how can it be controlled?

A2: This is a classic issue stemming from the structure of the key reactive intermediate: an asymmetrical aziridinium cation. While 2-Chloropropyldimethylamine is the starting material, the proximate electrophile is the 1,1-dimethyl-2-methylaziridinium ion formed via intramolecular cyclization. Nucleophilic attack can occur at two distinct carbons.

  • Path A (Desired): Attack at the less-substituted carbon (CH₂) is sterically favored and typically leads to the expected product.

  • Path B (Isomeric Impurity): Attack at the more-substituted carbon (CH) leads to a rearranged product backbone.

The regioselectivity of this ring-opening is influenced by both steric and electronic factors, which can be modulated by your choice of reaction conditions.

Workflow for Isomer Formation

G cluster_0 Intermediate Formation & Nucleophilic Attack A 2-Chloropropyldimethylamine B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization C Desired Product B->C Path A: Attack at less substituted carbon D Isomeric Byproduct B->D Path B: Attack at more substituted carbon Nu Nucleophile (Nu:⁻) Nu->B

Caption: Regioselectivity of nucleophilic attack on the aziridinium ion.

Troubleshooting Strategies:

  • Nucleophile Choice: "Soft" nucleophiles tend to favor attack at the less-substituted carbon (Path A). Highly basic, "hard" nucleophiles may show less selectivity.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the sterically less hindered pathway.

  • Solvent Effects: The choice of solvent can influence the transition state energies of the two pathways. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) to optimize for the desired isomer.

Q3: My reaction produces a significant amount of a higher molecular weight impurity, suggesting dimerization or oligomerization. Why does this happen?

A3: This side reaction occurs when a molecule of your desired product, which often contains a newly introduced nucleophilic nitrogen, successfully competes with the intended nucleophile and attacks the aziridinium ion. This leads to the formation of dimers, trimers, or even low-molecular-weight polymers.

Root Cause: The issue is fundamentally one of relative reaction rates and concentrations. If the concentration of the highly reactive aziridinium ion is too high relative to your primary nucleophile, it is more likely to encounter and react with an already-formed product molecule.

Mitigation Protocol:

  • Slow Addition: Instead of adding all the 2-Chloropropyldimethylamine at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the aziridinium ion low, maximizing the probability of it reacting with the intended substrate.

  • Stoichiometry: Ensure your primary nucleophile is not the limiting reagent. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help favor the desired reaction pathway.

  • Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions that lead to dimerization.

Q4: Why is a strong base often required, and what are the risks of using the wrong one?

A4: In many applications, such as the N-alkylation of phenothiazines or secondary amines, the nucleophile must first be deprotonated to become sufficiently reactive.[2] For example, in the synthesis of chlorpromazine, sodium amide (NaNH₂) or sodium hydroxide (NaOH) is used to deprotonate the phenothiazine nitrogen.[2][3]

Consequences of Improper Base Selection:

  • Insufficient Strength: A base that is too weak (e.g., triethylamine for a phenothiazine alkylation) will not generate enough of the active nucleophile, resulting in a stalled or incomplete reaction.

  • Competing Nucleophilicity: Some bases, particularly amines, can act as competing nucleophiles, reacting with the 2-Chloropropyldimethylamine to form undesired byproducts.

  • Solubility Issues: Inorganic bases like NaOH or potassium carbonate may have limited solubility in organic solvents. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be critical for facilitating the reaction between the organic-soluble electrophile and the solid or aqueous-phase base.[2]

Base Typical pKa (Conjugate Acid) Common Use Case Potential Issues
Sodium Hydride (NaH) ~36Deprotonation of alcohols, thiols, and some aminesHighly flammable, requires strictly anhydrous conditions.
**Sodium Amide (NaNH₂) **~38Deprotonation of N-H in heterocycles (e.g., phenothiazine)Reacts violently with water.
Potassium Carbonate (K₂CO₃) ~10.3Alkylation of phenols, carboxylic acidsOften requires polar aprotic solvents (DMF, Acetonitrile) and heat; low solubility.
Triethylamine (Et₃N) ~10.7Acid scavengerGenerally not strong enough to deprotonate N-H bonds for alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation under Anhydrous Conditions

This protocol provides a robust starting point for the alkylation of a generic secondary amine nucleophile, incorporating best practices to minimize side reactions.

Workflow Diagram

G cluster_workflow N-Alkylation Workflow A 1. System Setup - Assemble flame-dried glassware - Purge with Argon/N₂ B 2. Reagent Preparation - Dissolve nucleophile & base - Use anhydrous solvent A->B C 3. Slow Addition - Dissolve 2-CPDMA in solvent - Add dropwise via syringe pump B->C D 4. Reaction Monitoring - Monitor by TLC or LC-MS - Maintain temperature C->D E 5. Work-up & Quench - Cool reaction - Quench carefully with water/brine D->E F 6. Purification - Extraction - Column Chromatography E->F

Caption: Step-by-step workflow for controlled N-alkylation.

Methodology:

  • Glassware Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser with an inert gas inlet (Argon or N₂), and a septum.

  • Reagent Loading: Under a positive pressure of inert gas, charge the flask with the nucleophile (1.0 eq.), a suitable non-nucleophilic base (e.g., NaH, 1.2 eq.), and anhydrous solvent (e.g., THF or DMF).

  • Deprotonation: Stir the mixture at the appropriate temperature (e.g., 0 °C to room temperature) for 30-60 minutes to ensure complete deprotonation of the nucleophile.

  • Electrophile Addition: In a separate flame-dried flask, dissolve 2-Chloropropyldimethylamine hydrochloride (1.1 eq.) in a minimal amount of anhydrous solvent. Draw this solution into a syringe and place it on a syringe pump.

  • Controlled Reaction: Add the 2-Chloropropyldimethylamine solution dropwise to the reaction mixture over 2-4 hours. Maintain the reaction temperature throughout the addition.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting nucleophile is consumed.

  • Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated ammonium chloride solution to neutralize the excess base.

  • Purification: Transfer the mixture to a separatory funnel and perform an aqueous work-up. The organic layer can then be dried, concentrated, and purified using standard techniques like flash column chromatography.[4]

Analytical Characterization

Q5: What are the best methods for detecting and quantifying residual reagent or potential genotoxic impurities derived from it?

A5: Given that alkyl halides can be classified as potential genotoxic impurities (GTIs), highly sensitive analytical methods are required to ensure they are cleared from the final product.[5]

  • Gas Chromatography (GC): Headspace GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the preferred method for detecting volatile and semi-volatile impurities like 2-Chloropropyldimethylamine.[5][6] This technique offers excellent sensitivity, often achieving limits of detection (LOD) in the parts-per-million (ppm) range.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile byproducts, such as dimers or hydrolysis products, a sensitive LC-MS/MS method is ideal. It allows for the separation and quantification of multiple impurities in a single run.[7]

References

  • Gpatindia. (2020). CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • PubChem. 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Chloropropyldimethylamine. National Center for Biotechnology Information. Available at: [Link]

  • PharmaCompass. 2-chloropropyldimethylamine hydrochloride Drug Information. Available at: [Link]

  • Google Patents. (CN102617509B). Chlorpromazine hydrochloride synthesis process.
  • LibreTexts Chemistry. (2025). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • ScienceDirect. The recovery and purification of fermentation products. Available at: [Link]

  • ResearchGate. GC-FID Quantification of N, N-Dimethyl Aminopropyl Chloride, a Genotoxic Impurity, in Imipramine Hydrochloride and Clomipramine Hydrochloride. Available at: [Link]

  • ResearchGate. Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. Available at: [Link]

  • MDPI. Synthetic Applications of Aziridinium Ions. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • AJRCPS. method development and validation of n, n- dimethylaminopropyl chloride (dmpc) content. Available at: [Link]

  • YouTube. Friedel Crafts Alkylation Part 1 (Reaction with 2-propyl chloride). Available at: [Link]

  • Royal Society of Chemistry. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines. Available at: [Link]

  • ResearchGate. Synthesis of chlorpromazine hydrochloride. Available at: [Link]

  • Google Patents. (CN109765305B). High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • IJSTR. Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. Available at: [Link]

  • NIH National Library of Medicine. Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • Slideshare. Chlorpromazine Synthesis. Available at: [Link]

  • PubMed. Simultaneous detection and quantitation of organic impurities in methamphetamine by ultra-high-performance liquid chromatography-tandem mass spectrometry, a complementary technique for methamphetamine profiling. Available at: [Link]

  • ResearchGate. Synthetic Applications of Aziridinium Ions. Available at: [Link]

  • Periodic Chemistry. Friedel-Crafts Alkylation. Available at: [Link]

  • YouTube. Synthesis of Chlorpromazine | In Simple Way. Available at: [Link]

Sources

Optimization

Storage conditions to prevent degradation of 2-Chloropropyldimethylamine

Technical Support Center: 2-Chloropropyldimethylamine Hydrochloride Welcome to the technical support resource for 2-Chloropropyldimethylamine Hydrochloride (CAS: 4584-49-0). This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloropropyldimethylamine Hydrochloride

Welcome to the technical support resource for 2-Chloropropyldimethylamine Hydrochloride (CAS: 4584-49-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling to prevent chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-Chloropropyldimethylamine HCl?

To ensure long-term stability, 2-Chloropropyldimethylamine HCl should be stored in a tightly sealed container in a dry, cool, and well-ventilated location.[1][2][3] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can initiate degradation.[3][4][5] Protecting it from direct sunlight and UV radiation is also recommended.[1][6] For maximal protection, especially for long-term storage or for use as an analytical standard, storing it under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to prevent slow oxidation and hydrolysis.[3][4]

Rationale: The hydrochloride salt form is generally more stable than the free base. However, the molecule's structure, featuring a tertiary amine and a secondary alkyl chloride, makes it susceptible to specific degradation pathways. The primary environmental factors to control are moisture, atmospheric oxygen, and high temperatures.

Parameter Recommendation Rationale
Temperature Cool (e.g., 2-8 °C) or ambient room temperature.[1][4]Prevents acceleration of degradation reactions.
Atmosphere Tightly sealed container; inert gas (Argon/Nitrogen) recommended.[3][4]Prevents moisture absorption and potential oxidation.
Light Store in an opaque or amber container, away from direct light.[1][6]Minimizes risk of photolytic degradation.
Location Dry, well-ventilated chemical storage area.[2][3]Ensures a stable environment and safety.
Q2: Why is moisture protection so critical for this compound?

2-Chloropropyldimethylamine HCl is highly hygroscopic.[3] The absorption of water can lead to two primary issues:

  • Physical Clumping: The powder may cake or clump, making it difficult to weigh accurately for experiments.

  • Chemical Degradation via Hydrolysis: Water can act as a nucleophile, attacking the carbon atom bonded to the chlorine. This SN1 or SN2 reaction substitutes the chlorine atom with a hydroxyl group, forming 2-(dimethylamino)-1-propanol hydrochloride. This impurity can interfere with subsequent reactions or biological assays, leading to unreliable results.[7][8]

Q3: What chemical incompatibilities should I be aware of?

To prevent hazardous reactions and degradation, 2-Chloropropyldimethylamine HCl should not be stored with or exposed to the following:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[4][5]

  • Strong Bases: Will deprotonate the dimethylammonium salt to form the free amine, which is generally less stable and more volatile.[9]

  • Nitrites, Nitrates, or Nitrous Acid: Contact can potentially lead to the formation of carcinogenic nitrosamines.[10]

  • Reactive Metals and Hydrides: As an amine derivative, it can react with strong reducing agents like hydrides to generate flammable hydrogen gas.[4][5]

Troubleshooting Guide

This section addresses specific issues that may indicate degradation of your 2-Chloropropyldimethylamine HCl.

Scenario 1: The appearance of the solid reagent has changed (e.g., clumping, discoloration).
  • Observation: The normally white to light-cream crystalline powder[1][3] has become clumpy, sticky, or has developed a yellowish or brownish tint.

  • Probable Cause: This is a strong indicator of moisture absorption due to improper sealing or storage in a humid environment. The discoloration may suggest the formation of minor degradation products.

  • Recommended Action:

    • Assess Usability: For non-critical applications, the material might still be usable, but accurate weighing will be challenging. Account for the potential presence of impurities. For sensitive applications (e.g., GMP processes, quantitative assays), it is strongly advised to use a fresh, unopened lot of the reagent.

    • Proper Handling: If you must use the material, handle it in a glove box or a very dry environment to prevent further moisture uptake.

    • Future Prevention: Review your storage protocol. Ensure containers are sealed tightly immediately after use and consider using desiccants within the storage cabinet.

Scenario 2: I am observing inconsistent or unexpected results in my experiments.
  • Observation: Reactions are yielding unexpected byproducts, or bioassay results show decreased potency or unexplained variability.

  • Probable Cause: The integrity of the 2-Chloropropyldimethylamine HCl may be compromised. This can happen with the solid reagent over time but is particularly common for the compound once it is in solution.

  • Causality Analysis & Verification: The stability of the compound in solution is highly dependent on the pH.[11] Like other chlorinated amines and esters, it is susceptible to pH-dependent hydrolysis.[12][13] Alkaline conditions, in particular, can accelerate the degradation process.[13]

Workflow: Investigating Potential Degradation

The following diagram outlines the logical steps to troubleshoot and verify the integrity of your reagent.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Hypothesis & Verification cluster_3 Phase 4: Corrective Action Start Inconsistent Experimental Results Observed CheckSolid Inspect Solid Reagent: - Clumped? - Discolored? Start->CheckSolid CheckSolution Review Solution Prep: - What is the solvent/buffer? - What is the pH? - How old is the solution? Start->CheckSolution Hypothesis Hypothesis: Reagent has degraded due to moisture (solid) or pH (solution). CheckSolid->Hypothesis CheckSolution->Hypothesis Analysis Perform Purity Analysis: - Run HPLC or TLC - Compare to a fresh standard Hypothesis->Analysis Result Degradation Confirmed? Analysis->Result ActionYes Discard compromised stock. Source fresh reagent. Revise storage/solution prep protocols. Result->ActionYes Yes ActionNo Reagent is pure. Investigate other experimental parameters (e.g., other reagents, instrumentation). Result->ActionNo No

Caption: Troubleshooting workflow for suspected reagent degradation.

Protocol: Assessing Purity by Thin-Layer Chromatography (TLC)

This is a general, quick protocol to qualitatively assess the presence of more polar impurities, such as the hydrolysis product.

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing system (e.g., a non-polar/polar solvent mixture like Ethyl Acetate:Methanol:Triethylamine 8:2:0.1)

  • Visualization agent (e.g., potassium permanganate stain or UV light if the compound is UV active)

  • Test sample of your 2-Chloropropyldimethylamine HCl

  • A reference standard (ideally a new, unopened bottle)

Procedure:

  • Prepare a solution of your test sample and the reference standard at the same concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Using a capillary tube, spot a small amount of each solution side-by-side on the baseline of the TLC plate.

  • Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front.

  • Dry the plate and visualize the spots.

  • Interpretation: The reference standard should appear as a single, tight spot. If your test sample shows additional spots (especially those with a lower Rf value, indicating higher polarity), it suggests the presence of degradation products.

For quantitative analysis, a stability-indicating HPLC method should be developed and validated.[14][15]

Plausible Degradation Pathway: Hydrolysis

The primary non-biological degradation pathway for 2-Chloropropyldimethylamine is hydrolysis. This reaction is catalyzed by acidic or basic conditions, where water or hydroxide ions act as nucleophiles.

G cluster_0 Hydrolysis of 2-Chloropropyldimethylamine start 2-Chloropropyldimethylamine (C₅H₁₂ClN) product 2-(Dimethylamino)-1-propanol (Impurity) start->product + H₂O (Nucleophilic Substitution) byproduct Chloride Ion (Cl⁻)

Caption: Primary hydrolytic degradation pathway.

References

  • Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS.

  • Merck. (2024). 2-Chloroethylamine hydrochloride - Safety Data Sheet.

  • National Center for Biotechnology Information. (n.d.). 2-Chloropropyldimethylamine hydrochloride. PubChem Compound Database.

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592.

  • ChemicalBook. (2025). 2-Dimethylaminoisopropyl chloride hydrochloride - Safety Data Sheet.

  • Barman, B. (2015). The effects of pH on the degradation of isothiazolone biocides. ResearchGate.

  • Atom Pharma. (2024). 2-(Dimethylamino) Isopropyl Chloride MSDS.

  • Thermo Fisher Scientific. (2025). 2-Dimethylaminoisopropyl chloride, hydrochloride - Safety Data Sheet.

  • National Oceanic and Atmospheric Administration. (n.d.). 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. CAMEO Chemicals.

  • National Center for Biotechnology Information. (n.d.). 2-Chloropropyldimethylamine. PubChem Compound Database.

  • Chemguide. (n.d.). Hydrolysing Amides.

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry.

  • Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

  • Feliciano, L., Li, J., & Pascall, M. A. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Science, 79(10), M2048–M2053.

  • Acros Organics. (2021). 3-Chloropropyldimethylamine hydrochloride - Safety Data Sheet.

  • Roy, K., Awan, I. A., Manion, J. A., & Tsang, W. (2003). Thermal decomposition of 2-bromopropene, and 2-chloropropene. Physical Chemistry Chemical Physics, 5(8), 1594–1600.

  • ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • Eawag. (n.d.). 2-Chloro-N-isopropylacetanilide Pathway Map. Eawag-BBD.

  • Chemistry LibreTexts. (2023). Hydrolysis Reactions.

  • LCGC International. (2022). In-Loop Analyte Degradation in Two-Dimensional Liquid Chromatography: Example and Solutions.

  • PharmaCompass. (n.d.). 2-chloropropyldimethylamine hydrochloride.

  • National Center for Biotechnology Information. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC.

  • ResearchGate. (2019). Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines.

  • Open Research Newcastle. (2020). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene.

  • Hindawi. (2014). Stability indicating tlc-densitometric method for determination of chlorpropamide.

Sources

Troubleshooting

Managing exothermic reactions involving 2-Chloropropyldimethylamine

Technical Support Center: Managing 2-Chloropropyldimethylamine Reactions Core Hazard Analysis: The "Hidden" Exotherm Handling 2-Chloropropyldimethylamine requires understanding that you are managing two distinct exotherm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing 2-Chloropropyldimethylamine Reactions

Core Hazard Analysis: The "Hidden" Exotherm

Handling 2-Chloropropyldimethylamine requires understanding that you are managing two distinct exothermic events that often occur simultaneously. Failure to distinguish between them is the primary cause of thermal runaways and low yields.

  • Heat of Neutralization (

    
    ):  When you treat the stable hydrochloride salt with a base (NaOH, KOH, Carbonate) to liberate the reactive free amine, significant heat is released immediately.
    
  • Heat of Cyclization (

    
    ):  The free amine is unstable. It spontaneously cyclizes to form a highly reactive Aziridinium Ion  intermediate. This intramolecular alkylation releases additional heat.
    

The Danger Zone: If the temperature from


 is not removed, it accelerates the rate of Cyclization. If the Aziridinium ion forms too fast in the absence of your nucleophile, it will either hydrolyze (react with water) or dimerize (react with itself), leading to tarry byproducts and yield loss.

Reaction Mechanism & Control Logic

The following diagram illustrates the critical pathway. Your goal is to keep the system in the "Stable Salt" phase until the exact moment of use, then pass through the "Reactive Intermediate" phase under strict temperature control.

AziridiniumPathway cluster_0 Critical Control Zone (Keep < 10°C) Salt Stable Precursor (DMIPC HCl Salt) FreeBase Free Amine (Unstable) Salt->FreeBase Neutralization (Exotherm 1) Base Base Addition (NaOH/KOH) Base->FreeBase Aziridinium Aziridinium Ion (High Energy Intermediate) FreeBase->Aziridinium Cyclization (Exotherm 2) Product Target Product (Alkylated Nucleophile) Aziridinium->Product Nucleophilic Attack Waste Byproducts (Hydrolysis/Dimers) Aziridinium->Waste Uncontrolled Temp or Water Presence

Figure 1: The reaction pathway showing the transition from stable salt to reactive aziridinium ion. The red path indicates the zone of highest thermal risk.

Troubleshooting Guide (Q&A)

Scenario A: Thermal Spikes During Base Addition

Q: "I am adding 50% NaOH to my DMIPC-HCl solution, and the temperature spiked from 5°C to 45°C in seconds. Is the batch ruined?"

Diagnosis: You likely triggered a simultaneous neutralization and rapid cyclization event. At 45°C, the half-life of the free amine is minutes. Immediate Action: Stop base addition. Apply maximum cooling. Do not proceed to the next step until the temp is <10°C. Root Cause: The heat of neutralization was not dissipated fast enough. High local concentrations of base caused rapid formation of the aziridinium ion, which may have already hydrolyzed if water is present. Prevention Protocol:

  • Dilution: Do not add neat base to a concentrated salt solution. Dilute the DMIPC-HCl in the solvent first.

  • Cryogenic Control: Pre-cool the reactor to -10°C. The neutralization exotherm will bring it to ~0°C.

  • Slow Addition: Use a dosing pump. Rate-limit the addition to maintain

    
    .
    
Scenario B: Low Yield / High Impurity Profile

Q: "The reaction completed, but my yield is 40% lower than expected. NMR shows peaks characteristic of alcohols or dimers."

Diagnosis: Competitive Hydrolysis or Dimerization. Technical Explanation: The aziridinium ion is a "hard" electrophile. It reacts promiscuously.

  • Hydrolysis: If you used an aqueous base (like NaOH in water) and didn't extract immediately, water competed with your nucleophile to open the ring, forming the alcohol byproduct (1-dimethylamino-2-propanol).

  • Dimerization: If the free base sat for too long before reacting with your target nucleophile, it reacted with itself to form piperazinium quaternary salts. Corrective Workflow:

  • Phase Transfer: If using aqueous base, use a biphasic system (e.g., Toluene/Water) so the free amine immediately migrates into the organic layer, protecting it from hydrolysis.

  • In-Situ Generation: Do not isolate the free base. Add the DMIPC-HCl directly to your nucleophile solution containing a scavenger base (like

    
    ). This generates the reactive species in the presence of the target, minimizing side reactions.
    
Scenario C: Solidification in Feed Lines

Q: "I tried to generate the free base in a separate vessel and pump it into the reactor. The line clogged with a white solid."

Diagnosis: Spontaneous Dimerization (Self-Alkylation). Mechanism: The free amine of 2-chloropropyldimethylamine is chemically unstable. In concentrated forms without a solvent, it attacks itself to form a solid quaternary ammonium dimer. Solution:

  • Never store the free base. It must be generated and consumed immediately.

  • Solvation: Ensure the free base is always in at least 5 volumes of solvent (Toluene, THF, or DCM). The dimer is less likely to form in dilute conditions.

Standard Operating Procedure: Safe Neutralization

Objective: Safely generate the reactive free base from DMIPC-HCl for immediate use.

Reagents:

  • 2-Chloropropyldimethylamine HCl (1.0 eq)

  • Solvent (Toluene or DCM) (10 Volumes)

  • Base (20% NaOH aq or Solid

    
    ) (1.1 eq)
    

Protocol:

StepActionCritical ParameterReason
1 Charge Reactor A with DMIPC-HCl and Solvent.Agitation: HighSuspend the salt uniformly.
2 Cool Reactor A.Temp: -5°C to 0°C Suppress premature cyclization.
3 Add Base slowly (dropwise or dosing pump).Max Temp: < 10°C Manage Heat of Neutralization.
4 Decision Point: Aqueous vs. Anhydrous?
4aIf Aqueous Base: Stir 15 min, stop agitation, separate layers cold.Time: < 30 minsMinimize hydrolysis risk.
4bIf Solid Base: Stir 1 hour cold, filter off salts.Moisture: < 0.1%Prevent hydrolysis.
5 Transfer cold organic layer to Reactor B (containing Nucleophile).Immediate Transfer Prevent dimerization.

Emergency Response & Safety Data

Health Hazard (Acute): DMIPC is a nitrogen mustard analog. It acts as a vesicant (blistering agent) and a severe skin corrosive.

  • Skin Contact: Immediate, aggressive washing with soap and water.[1] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. Pulmonary edema may be delayed.[2]

Spill Management:

  • Do not use water to wash down a spill of the pure solid; it will generate HCl gas and heat.

  • Neutralization: Cover spill with a mixture of soda ash (

    
    ) and clay absorbent.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94294, 2-Chloropropyldimethylamine hydrochloride. Retrieved from [Link]

  • Loba Chemie (2017). Safety Data Sheet: 2-Dimethylaminoethyl Chloride Hydrochloride. (Analogous handling protocols for chloroalkylamines). Retrieved from [Link]

  • Atom Pharma (2024). Technical Data Sheet: 2-(Dimethylamino)Isopropyl Chloride Hydrochloride. Retrieved from [Link][3]

  • Williams, G. M., & Weisburger, J. H. (1991).Chemical Carcinogenesis. (Discusses the biotransformation of nitrogen mustards to reactive electrophilic aziridinium ions). In Casarett and Doull's Toxicology.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Chloropropyldimethylamine HCl

Product: 2-Chloropropyldimethylamine Hydrochloride (DMIC HCl) CAS: 4584-49-0 Synonyms: 2-Chloro-N,N-dimethylpropylamine HCl; 1-Dimethylamino-2-chloropropane HCl Support Level: Tier 3 (Senior Application Scientist)[1] Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Chloropropyldimethylamine Hydrochloride (DMIC HCl) CAS: 4584-49-0 Synonyms: 2-Chloro-N,N-dimethylpropylamine HCl; 1-Dimethylamino-2-chloropropane HCl Support Level: Tier 3 (Senior Application Scientist)[1]

Core Technical Directive: The Aziridinium Trap

As researchers, we often treat hydrochloride salts as inert delivery vehicles.[1] With 2-Chloropropyldimethylamine HCl , this assumption is dangerous.[1][2] This compound is a "masked" alkylating agent.[1]

The hydrochloride salt is stable.[1][3][4] However, upon neutralization (deprotonation), the free amine undergoes a rapid, intramolecular cyclization to form a highly reactive aziridinium ion (a quaternary ammonium species).[1]

Crucial Insight: The "incompatibility" of this substance with bases is not just a degradation issue; it is the activation mechanism of the molecule.[1] If you activate it (add base) without a target nucleophile present, it will destroy itself via hydrolysis or polymerization.[1]

Mechanism of Activation & Decomposition

The following diagram illustrates the pathway from stable salt to reactive intermediate, highlighting where users commonly encounter failure modes (Hydrolysis/Isomerization).

AziridiniumPathway Salt Stable HCl Salt (Storage Form) FreeBase Free Amine (Transient Species) Salt->FreeBase Neutralization Base Base Added (NaOH/KOH) Base->FreeBase Aziridinium Aziridinium Ion (REACTIVE INTERMEDIATE) FreeBase->Aziridinium Spontaneous Cyclization (Fast) Product Target Alkylated Product Aziridinium->Product + Target Nucleophile Hydrolysis Hydrolysis Impurity (Amino Alcohol) Aziridinium->Hydrolysis + Water (Moisture) Isomer Regioisomer Impurity (Rearrangement) Aziridinium->Isomer Ring Opening (Wrong Carbon Attack)

Figure 1: The activation pathway of DMIC HCl.[1] Note that the Aziridinium ion is the pivot point for both success and failure.

Incompatibility Matrix

The following table categorizes substances and conditions that compromise the integrity of DMIC HCl.

CategoryIncompatible Substance/ConditionConsequenceMechanism of Failure
Bases NaOH, KOH, Carbonates, Organic Amines (TEA, DIPEA)Immediate Activation Removes the stabilizing proton.[1] If no nucleophile is present, the free base cyclizes and polymerizes or hydrolyzes.[1]
Nucleophiles Water, Alcohols (MeOH, EtOH), ThiolsSide Reaction Water attacks the aziridinium ion to form the amino-alcohol (1-dimethylamino-2-propanol), killing the alkylating capability.[1]
Oxidizers Peroxides, Permanganates, NitratesDecomposition Oxidizes the tertiary amine moiety, potentially forming N-oxides or cleaving the alkyl chain.[1]
Metals Iron, Aluminum, ZincCorrosion The HCl salt is acidic and corrosive. In the presence of moisture, it will pit stainless steel and degrade active metals.[1]
Heat Temperatures > 40°C (Storage)Degradation Accelerates dehydrohalogenation and internal rearrangement even in solid state if moisture is present.[1]

Troubleshooting & FAQs

This section addresses specific issues reported by synthesis labs using DMIC HCl for alkylation reactions (e.g., phenothiazine or antihistamine synthesis).

Q1: My reaction mixture turned into a viscous gel/polymer. What happened?

Diagnosis: Self-Polymerization. You likely neutralized the HCl salt to generate the free base before adding your target substrate, or your solvent contained insufficient nucleophile.[1]

  • The Science: Once the free base forms, if it cannot find a better nucleophile (like your drug intermediate), it acts as its own nucleophile.[1] One molecule attacks the aziridinium ring of another, starting a chain reaction.[1]

  • Solution: Generate the free base in situ.[1] Add the DMIC HCl salt directly to the mixture containing your substrate and base.[1] Do not pre-mix the DMIC HCl with base in a separate vessel.[1]

Q2: I am seeing a "regioisomer" impurity (approx. 10-15%) in my final product.

Diagnosis: Aziridinium Ring Opening rearrangement.

  • The Science: The aziridinium ion is a 3-membered ring.[1] Your nucleophile can attack either carbon of the ring.[1]

    • Attack at Carbon A yields the desired 2-dimethylaminopropyl chain.[1]

    • Attack at Carbon B yields the 1-dimethylamino-2-propyl isomer (branched methyl group shifts position).[1]

  • Solution: This is often thermodynamically controlled.[1] Adjusting the solvent polarity or the counter-ion can influence the regioselectivity, but some isomer formation is often intrinsic to this chemistry [1].[1]

Q3: Can I extract the free base into an organic solvent and store it for later use?

Diagnosis: Critical Safety & Stability Risk. [1]

  • The Answer: NO.

  • Reasoning: The free base is not shelf-stable.[1] It will cyclize to the aziridinium chloride precipitate or dimerize within hours at room temperature.[1]

  • Protocol: If you must extract the free base (e.g., to remove inorganic salts), keep the solution cold (0°C) and use it immediately (within 30 minutes).

Q4: My yield is low, and I see a large peak for an alcohol byproduct.

Diagnosis: Moisture Contamination (Hydrolysis). [1]

  • The Science: Water is a potent nucleophile for the aziridinium ion.[1] It competes with your drug substrate.[1]

  • Solution: Ensure all solvents are anhydrous.[1] The DMIC HCl salt is hygroscopic; dry it under vacuum over P₂O₅ if it has been exposed to air.[1]

Experimental Workflow: Safe Handling Protocol

To minimize incompatibilities, follow this logic flow for standard alkylation reactions.

Workflow Start Start: DMIC HCl Solid Check Check Moisture Content (Hygroscopic!) Start->Check Dry Dry under Vacuum Check->Dry Wet Mix Add to Reaction Vessel (Substrate + Solvent) Check->Mix Dry Dry->Mix Activation CRITICAL STEP: Add Base (Slow Addition) Mix->Activation Substrate Present Reaction Heat/Reflux (In Situ Alkylation) Activation->Reaction Quench Quench with Water (Destroy excess Aziridinium) Reaction->Quench

Figure 2: Recommended "In Situ" activation workflow to prevent self-polymerization.

References

  • National Toxicology Program. (1992).[1][5] NTP Chemical Repository Data Sheet: 2-Chloro-N,N-dimethyl-1-propanamine hydrochloride.[1][5] Research Triangle Park, NC.[1][5] Link[1]

  • PubChem. (n.d.).[1] Compound Summary: 2-Chloropropyldimethylamine hydrochloride (CID 94294).[1] National Library of Medicine.[1] Link[1]

  • Thermo Fisher Scientific. (2013).[1] Safety Data Sheet: 2-Dimethylaminoisopropyl chloride hydrochloride.[1][6][7][8]Link[1]

  • Dennehy, O. C., et al. (2020).[1] Formation of the E-isomer as an impurity in the optimized flow synthesis... Reaction Chemistry & Engineering.[1][9] (Discusses isomeric impurities in chloro-amine synthesis). Link

Sources

Troubleshooting

Technical Support Center: 2-Chloropropyldimethylamine hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and drying of 2-Chloropropyldimethylamine hydrochloride (CAS 4584-49-0). Due to its hy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling and drying of 2-Chloropropyldimethylamine hydrochloride (CAS 4584-49-0). Due to its hygroscopic nature, ensuring the material is anhydrous is critical for achieving accuracy, reproducibility, and success in downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: My vial of 2-Chloropropyldimethylamine hydrochloride has formed clumps and appears wet. Is it still usable?

A: Yes, the product is likely still usable, but it requires drying. The clumping you're observing is a direct result of the compound's hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can significantly alter the actual mass of the reagent used in a reaction, leading to stoichiometric errors and affecting reaction kinetics and yield. Proper drying before use is essential.

Q2: What is the maximum temperature I can safely use to dry this compound?

A: Caution is advised when heating 2-Chloropropyldimethylamine hydrochloride. While its melting point is reported to be in the range of 187-190°C (approximately 381-383°F), it is known to decompose before boiling.[1][2][4][5] Heating to decomposition can emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[3] Therefore, we strongly recommend keeping drying temperatures well below the melting point. A conservative range of 40-60°C, especially when combined with a vacuum, is a safe and effective starting point.

Q3: Which chemical desiccants are compatible with 2-Chloropropyldimethylamine hydrochloride?

A: The choice of desiccant is critical due to the compound's amine hydrochloride structure.

  • Recommended (Compatible): Use neutral or basic drying agents.

    • Molecular Sieves (3Å or 4Å): These are highly effective and chemically inert, making them an excellent choice.[6][7] They trap water molecules within their porous structure without reacting with the compound.

    • Calcium Oxide (CaO): As a basic drying agent, CaO is suitable for dehydrating amines and their salts.[8]

    • Silica Gel & Bentonite Clay: These are common, neutral desiccants that can be used effectively.[9][10][11]

  • NOT Recommended (Incompatible): Avoid acidic drying agents.

    • Phosphorus Pentoxide (P₄O₁₀): This is a highly efficient but strongly acidic desiccant that will react with the amine functional group.

    • Concentrated Sulfuric Acid (H₂SO₄): This will also react with the compound.

Q4: How can I be certain that my sample is completely dry?

A: Visual inspection is not sufficient. The gold standard for quantifying water content in chemical samples is Karl Fischer (KF) titration .[12][13] This method is highly specific to water and can determine moisture content down to the parts-per-million (ppm) level.[12] Due to the basic nature of the amine, special considerations may be required for the KF procedure to ensure an accurate endpoint.[14]

Part 2: Troubleshooting Guide

Issue Encountered Probable Cause Recommended Solution & Scientific Rationale
Inconsistent reaction yields or non-reproducible results. The mass of the reagent is inflated by an unknown quantity of absorbed water, leading to incorrect molar calculations.Solution: Implement a mandatory, standardized drying protocol before every use. Rationale: Even brief exposure to ambient air can introduce significant amounts of water. By drying the compound immediately before weighing and using it in a reaction, you ensure the mass corresponds accurately to the active molecule, preserving stoichiometric integrity.
The material discolors (e.g., turns yellow or brown) during oven drying. Thermal decomposition is occurring due to excessive heat.Solution: Immediately reduce the oven temperature to ≤ 60°C. For enhanced efficiency at lower temperatures, use a vacuum oven.[15] Alternatively, switch to a non-thermal method, such as drying in a vacuum desiccator over molecular sieves for an extended period (24-48 hours). Rationale: The discoloration indicates the breakdown of the chemical structure. Vacuum drying lowers the boiling point of water, allowing for rapid evaporation at temperatures that do not damage the heat-sensitive compound.[15]
Karl Fischer titration endpoint is unstable, drifts, or is difficult to detect. The basicity of the amine hydrochloride is interfering with the pH-sensitive Karl Fischer reaction.[14]Solution: Modify the Karl Fischer titration procedure. Add a weak acid, such as benzoic or salicylic acid, to the KF anode solution before introducing your sample.[13][14] Rationale: The added acid neutralizes the amine sample as it is introduced, preventing a pH shift in the titration cell. This maintains the optimal pH range (5.5-8) for the Karl Fischer reaction, ensuring a sharp and stable endpoint.

Part 3: Recommended Drying Protocols

Protocol A: Vacuum Oven Drying (Recommended Method)

This method is efficient for removing significant amounts of water without risking thermal degradation.

Methodology:

  • Preparation: Place a thin layer (≤ 5 mm deep) of 2-Chloropropyldimethylamine hydrochloride in a clean, dry, shallow glass dish (e.g., a crystallization dish or watch glass).

  • Placement: Place the dish inside a vacuum oven.

  • Vacuum Application: Seal the oven and slowly apply a vacuum, aiming for a pressure below 10 mmHg.

  • Heating: Once a stable vacuum is achieved, set the oven temperature to 50°C.

  • Drying Time: Dry for 12-24 hours. The exact time depends on the initial water content and the amount of material.

  • Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Release and Storage: Gently break the vacuum using an inert gas like nitrogen or argon. Immediately transfer the dried powder to a desiccator for storage or use.

Protocol B: Desiccation over Molecular Sieves (Gentle Method)

This method is ideal for drying small quantities of material or for users without access to a vacuum oven.

Methodology:

  • Desiccator Preparation: Fill the bottom of a glass desiccator with freshly activated 4Å molecular sieves. Ensure the platform is clean and dry.

  • Sample Preparation: Spread the 2-Chloropropyldimethylamine hydrochloride in a thin layer on a watch glass.

  • Drying: Place the watch glass on the desiccator platform, seal the lid with grease, and apply a vacuum if the desiccator is so equipped.

  • Drying Time: Allow the material to dry for at least 48 hours. Applying a vacuum will expedite the process.[6]

  • Storage: The material can be stored in the sealed desiccator until needed.

Part 4: Data Summary & Method Selection

The following table summarizes the recommended drying methods to help you select the most appropriate one for your laboratory workflow.

Parameter Vacuum Oven Drying Vacuum Desiccation
Temperature 40 - 60°CRoom Temperature
Typical Time 12 - 24 hours48+ hours
Efficiency HighModerate to High
Pros Faster than desiccation, highly effective.[16]Extremely gentle, minimizes risk of thermal degradation, can be used for storage.
Cons Requires specialized equipment (vacuum oven).Slower process, may be less effective for heavily hydrated samples.
Verification Karl Fischer TitrationKarl Fischer Titration
Workflow for Drying 2-Chloropropyldimethylamine hydrochloride

The following diagram outlines the decision-making process for properly drying the reagent before use.

Drying_Workflow cluster_prep Preparation cluster_drying Drying Protocol cluster_verify Verification & Use start Start: Received Reagent assess Assess Material: Is it free-flowing or clumpy? start->assess speed Is speed critical? assess->speed Clumpy verify Verify Dryness: Karl Fischer Titration assess->verify Free-flowing (Confirm for critical use) vac_oven Protocol A: Vacuum Oven Drying (50°C, 12-24h) speed->vac_oven Yes desiccator Protocol B: Vacuum Desiccator (RT, 48h+) speed->desiccator No vac_oven->verify desiccator->verify use Use in Experiment verify->use

Caption: Decision workflow for drying 2-Chloropropyldimethylamine HCl.

References

  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Science.gov. (n.d.). vacuum drying process: Topics. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-chloropropyldimethylamine hydrochloride. Retrieved from [Link]

  • SGRL. (n.d.). 2-(Dimethylamino)isopropyl chloride hydrochloride-4584-49-0. Retrieved from [Link]

  • KINTEK. (n.d.). Vacuum Oven Drying: Revolutionizing Material Processing. Retrieved from [Link]

  • AGM Container Controls. (n.d.). Selecting Desiccant Guide. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • University of Rochester. (n.d.). Workup: Drying Methods. Department of Chemistry. Retrieved from [Link]

  • Clariant. (2023). Desiccant Packets. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.).
  • Prepsteaders. (2018, November 8). How to Make your own Silica Desiccant Packets for pennies! [Video]. YouTube. Retrieved from [Link]

  • Hiranuma. (2018). Water contents Amines. Karl Fischer Titrator Data No. KF6. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Quantitation of 2-Chloropropyldimethylamine (2-CPD) Impurities: A Comparative LC-MS/MS Guide

The following guide synthesizes current analytical methodologies for the detection of 2-Chloropropyldimethylamine (2-CPD) , a potentially genotoxic alkyl halide impurity. This document is structured to provide actionable...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes current analytical methodologies for the detection of 2-Chloropropyldimethylamine (2-CPD) , a potentially genotoxic alkyl halide impurity. This document is structured to provide actionable, comparative insights for analytical scientists in pharmaceutical development.

Executive Summary

2-Chloropropyldimethylamine (2-CPD) , along with its isomer 1-chloro-N,N-dimethylpropan-2-amine, represents a critical class of Genotoxic Impurities (GTIs) often formed during the synthesis of phenothiazine derivatives (e.g., Chlorpromazine, Promethazine) or via the use of dimethylamine and epichlorohydrin precursors.[1]

Due to its alkylating potential, regulatory bodies (ICH M7) require control of 2-CPD at trace levels (often <10-50 ppm depending on daily dose).[1] The analytical challenge is threefold:

  • Polarity: As a small, ionizable amine, it exhibits poor retention on standard C18 phases.[1]

  • Stability: It exists in dynamic equilibrium with a reactive aziridinium ion intermediate, particularly at neutral/basic pH.[1]

  • Detection: It lacks a strong UV chromophore, necessitating Mass Spectrometry (MS) for sensitivity.[1]

This guide compares the Legacy RPLC Approach against the Modern HILIC Strategy , recommending the latter for its superior retention and sensitivity.

The Chemist's Challenge: The Aziridinium Equilibrium

Before selecting a method, one must understand the analyte's behavior. 2-CPD is not a static molecule; in solution, the tertiary amine's lone pair can displace the chloride, forming a cyclic aziridinium ion. This ion is the actual mutagenic species and is highly unstable, rapidly hydrolyzing to an alcohol in water.

Critical Implication: Sample preparation and mobile phases must be acidic (pH < 3) to protonate the amine, preventing cyclization and "freezing" the impurity in its linear form for analysis.

Aziridinium_Pathway 2-CPD (Linear)\n(Stable in Acid) 2-CPD (Linear) (Stable in Acid) Aziridinium Ion\n(Reactive Intermediate) Aziridinium Ion (Reactive Intermediate) 2-CPD (Linear)\n(Stable in Acid)->Aziridinium Ion\n(Reactive Intermediate) Neutral/Basic pH (Cyclization) Aziridinium Ion\n(Reactive Intermediate)->2-CPD (Linear)\n(Stable in Acid) High [Cl-] Hydrolysis Product\n(Alcohol - Non-Genotoxic) Hydrolysis Product (Alcohol - Non-Genotoxic) Aziridinium Ion\n(Reactive Intermediate)->Hydrolysis Product\n(Alcohol - Non-Genotoxic) + H2O

Figure 1: The stability profile of 2-CPD.[1][2][3][4] Acidic conditions are required to prevent the formation of the reactive aziridinium ion during analysis.

Comparative Method Analysis

We evaluated three primary methodologies for trace quantification.

Method A: Reversed-Phase LC (RPLC) with Ion-Pairing[1]
  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water/Methanol with PFPA (Pentafluoropropionic acid) or HFBA.[1]

  • Mechanism: The ion-pairing agent increases the hydrophobicity of the amine, allowing retention on C18.

  • Verdict: NOT RECOMMENDED . While it solves retention, ion-pairing agents cause severe ion suppression in MS, raising LOQs (Limits of Quantitation) and contaminating the MS source.

Method B: RPLC with Polar-Embedded Phases (The "Middle Ground")[1]
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[1]

  • Mechanism: Pi-pi interactions and dipole interactions offer better retention than C18 without ion-pairing agents.[1]

  • Verdict: ACCEPTABLE . Good for screening, but often suffers from peak tailing for small amines and limited retention of the most polar degradation products.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC) (The "Gold Standard")
  • Column: Bare Silica or Amide-functionalized (e.g., Waters BEH HILIC, TSKgel Amide-80).[1]

  • Mobile Phase: High Organic (80-90% Acetonitrile) with Ammonium Formate buffer (pH 3.0).

  • Mechanism: Partitions the analyte into a water-enriched layer on the silica surface.[1]

  • Verdict: HIGHLY RECOMMENDED .

    • Retention: Excellent retention for polar amines.[1]

    • Sensitivity: High organic content enhances ESI desolvation, boosting MS signal by 5-10x compared to RPLC.[1]

    • Selectivity: Orthogonal to the API (which often elutes at the solvent front in HILIC).

Recommended Protocol: HILIC-MS/MS Workflow[1]

This protocol is designed for the detection of 2-CPD at <1 ppm levels in drug substances.[1][4]

Instrumentation & Conditions[1][3]
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).[1]

  • Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

Mobile Phase Strategy
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0.0 min: 95% B (High organic for retention)

    • 3.0 min: 95% B[1]

    • 6.0 min: 50% B (Elute matrix)

    • 6.1 min: 95% B (Re-equilibration)

    • 10.0 min: End

Mass Spectrometry (MRM Mode)

Operate in Positive ESI (ESI+) .

  • Precursor Ion: m/z 122.1 [M+H]+

  • Quantifier Transition: m/z 122.1 → 72.1 (Loss of CH2Cl group).[1]

  • Qualifier Transition: m/z 122.1 → 46.1 (Dimethylamine fragment).[1]

Sample Preparation (Self-Validating)

To ensure stability, the diluent must match the initial mobile phase conditions.[1]

  • Weigh: 10 mg of API.

  • Dissolve: In 10 mL of Acetonitrile:Water (95:5) containing 0.1% Formic Acid .[1]

    • Note: The high ACN prevents hydrolysis; the acid prevents aziridinium formation.

  • Vortex/Centrifuge: 5 min.

  • Inject: 2-5 µL immediately.

Performance Data Comparison

The following table summarizes typical validation data observed when comparing RPLC and HILIC methods for small chloro-alkylamines.

ParameterMethod A: RPLC (C18)Method B: RPLC (PFP)Method C: HILIC (Recommended)
Retention Time (min) 1.2 (Void volume risk)2.5 (Moderate)4.8 (Excellent)
Peak Symmetry (Tailing Factor) 1.8 - 2.51.2 - 1.51.0 - 1.2
LOD (Limit of Detection) 50 ppb10 ppb1-2 ppb
Matrix Effect High (Co-elution with salts)ModerateLow (Elutes away from API)
Solvent Consumption High Water (Hard to desolvate)BalancedHigh Organic (Ideal for MS)
Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS/MS Analysis Step1 Weigh API Sample Step2 Dissolve in Acidic ACN (95:5 ACN:Water, 0.1% FA) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Stabilizes Linear Form LC HILIC Separation (Retains Polar Amine) Step3->LC MS ESI+ MS/MS Detection (MRM: 122 -> 72) LC->MS High Sensitivity

Figure 2: The optimized HILIC-MS/MS workflow ensures analyte stability and maximum sensitivity.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link

  • Rao, L. N., et al. (2017) .[1][5] Trace Level Determination of Three Genotoxic Impurities in Drug Samples of Rizatriptan Benzoate by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry Letters. Link

  • McCalley, D. V. (2017) .[1] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Link

  • Uppala, R., et al. (2023) .[1] Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks. Link

  • Valavdekar, S., et al. Confirmation and Quantification of Genotoxic Impurity 2-Dimethylaminoethyl chloride hydrochloride by GCMS. IOSR Journal of Pharmacy and Biological Sciences. Link

Sources

Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Chloropropyldimethylamine

In the landscape of pharmaceutical development and fine chemical synthesis, the structural verification and purity assessment of intermediates are paramount. 2-Chloropropyldimethylamine, often utilized as its hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the structural verification and purity assessment of intermediates are paramount. 2-Chloropropyldimethylamine, often utilized as its hydrochloride salt, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for its characterization, offering unambiguous structural elucidation and quantitative purity analysis.[1][2]

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-chloropropyldimethylamine. It further presents a comparative analysis against its primary precursor, 1-dimethylamino-2-propanol, to illustrate how NMR spectroscopy can be effectively used to monitor reaction completion and identify critical impurities.

The Synthetic Origin: Context for Impurity Analysis

2-Chloropropyldimethylamine is commonly synthesized via the chlorination of 1-dimethylamino-2-propanol using a chlorinating agent such as thionyl chloride (SOCl₂)[3]. The reaction mechanism involves the conversion of the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion[4].

Given this synthetic route, the most probable process-related impurity is the unreacted starting material, 1-dimethylamino-2-propanol. Therefore, a direct comparison of the NMR spectra of the product and the starting material is crucial for quality control.

¹H and ¹³C NMR Spectral Analysis of 2-Chloropropyldimethylamine

The structural assignment of NMR signals is based on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. The presence of the electronegative chlorine atom significantly influences the chemical shifts of nearby protons and carbons, a key feature for spectral interpretation.[5]

¹H NMR Spectrum Analysis

In a typical ¹H NMR spectrum of 2-chloropropyldimethylamine hydrochloride in D₂O, the following signals are expected:

  • N-Methyl Protons (H-d): A singlet appearing around δ 2.9 ppm, integrating to 6 protons. The two methyl groups are equivalent, and their proximity to the electron-withdrawing quaternary ammonium group (in the hydrochloride salt) shifts them downfield.

  • Methylene Protons (H-c): A multiplet (often a doublet of doublets) between δ 3.2-3.4 ppm, integrating to 2 protons. These protons are diastereotopic and couple with the adjacent methine proton (H-b).

  • Methine Proton (H-b): A multiplet around δ 4.5 ppm, integrating to 1 proton. This proton is significantly shifted downfield due to the strong deshielding effect of the directly attached chlorine atom. It is coupled to both the methyl (H-a) and methylene (H-c) protons.

  • Methyl Protons (H-a): A doublet around δ 1.6 ppm, integrating to 3 protons. This signal is coupled to the methine proton (H-b).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear carbon count and information about the electronic environment of each carbon atom:

  • N-Methyl Carbons (C-d): A signal around δ 45 ppm.

  • Methylene Carbon (C-c): A signal around δ 65 ppm. Its downfield shift is influenced by the adjacent nitrogen.

  • Methine Carbon (C-b): A signal around δ 58 ppm. This carbon is directly bonded to the electronegative chlorine, resulting in a significant downfield shift.

  • Methyl Carbon (C-a): A signal around δ 20 ppm, appearing in the typical aliphatic region.

Comparative Analysis: Distinguishing Product from Starting Material

The power of NMR in process monitoring lies in its ability to clearly differentiate between reactants and products. Below is a comparison with the precursor, 1-dimethylamino-2-propanol.[6][7]

Compound Functional Group Key Differentiating Feature in NMR
2-Chloropropyldimethylamine Alkyl ChlorideThe methine proton (-CH Cl-) and carbon (-C HCl-) are significantly deshielded (shifted downfield) due to the electronegative chlorine atom.
1-Dimethylamino-2-propanol Secondary AlcoholThe methine proton (-CH OH-) and carbon (-C HOH-) are more shielded (shifted upfield) compared to the chlorinated product. An exchangeable -OH proton signal is also present in the ¹H NMR spectrum (disappears upon D₂O exchange).
Key Spectral Differences:
  • Methine Signal (¹H and ¹³C): This is the most telling difference. The methine proton (H-b) in 1-dimethylamino-2-propanol appears around δ 3.8 ppm, and the corresponding carbon (C-b) is around δ 67 ppm. In contrast, for 2-chloropropyldimethylamine, these signals are shifted significantly downfield to ~δ 4.5 ppm (¹H) and ~δ 58 ppm (¹³C), respectively, due to the replacement of the -OH group with a more electronegative -Cl atom.

  • Hydroxyl Proton: The ¹H NMR spectrum of the starting material, 1-dimethylamino-2-propanol, will show a broad singlet for the hydroxyl (-OH) proton, which is absent in the final product. The chemical shift of this proton can vary depending on concentration and solvent.

Data Summary

The following tables summarize the expected chemical shifts for 2-chloropropyldimethylamine and the key comparative starting material.

Table 1: ¹H NMR Data (ppm)

Proton Assignment 2-Chloropropyldimethylamine HCl (in D₂O) 1-Dimethylamino-2-propanol (in CDCl₃)[6]
(a) CH₃-CH~1.6 (d)~1.1 (d)
(b) -CHCl- / -CHOH-~4.5 (m)~3.8 (m)
(c) -CH₂-N~3.3 (m)~2.3 (m)
(d) N-(CH₃)₂~2.9 (s)~2.3 (s)
-OHN/AVariable (br s)

Table 2: ¹³C NMR Data (ppm)

Carbon Assignment 2-Chloropropyldimethylamine HCl (in D₂O) 1-Dimethylamino-2-propanol (in CDCl₃)
(a) C H₃-CH~20~21
(b) -C HCl- / -C HOH-~58~67
(c) -C H₂-N~65~69
(d) N-(C H₃)₂~45~46

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and accurate NMR data.[8]

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the sample (e.g., 2-chloropropyldimethylamine hydrochloride).

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, CDCl₃ for the free base).

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a non-overlapping signal (e.g., maleic acid, TMSP).[9]

  • Homogenization: Cap the NMR tube and vortex or sonicate gently until the sample is completely dissolved.

  • Transfer: Carefully place the NMR tube into the spinner turbine, ensuring the correct depth is set for the specific spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be optimized as needed.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 5-7 times the longest T1 relaxation time for quantitative results (typically 5-10 seconds).

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 16 ppm (centered around 6 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or higher, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 240 ppm (centered around 120 ppm).

Visualization of the Analytical Workflow

The following diagram illustrates the workflow from synthesis to NMR-based quality control.

G cluster_0 Synthesis Stage cluster_1 Purification & Isolation cluster_2 QC Analysis Stage A Starting Material: 1-Dimethylamino-2-propanol C Reaction & Work-up A->C Reactant B Reagent: Thionyl Chloride (SOCl₂) B->C Chlorinating Agent D Crude Product C->D E Purification (e.g., Recrystallization) D->E F Final Product: 2-Chloropropyldimethylamine HCl E->F G NMR Sample Preparation F->G H ¹H and ¹³C NMR Data Acquisition G->H I Spectral Analysis: Structure & Purity Verification H->I I->F Release / Fail

Sources

Validation

A Senior Application Scientist's Guide to Comparative Yield Analysis of 2-Chloropropyldimethylamine Suppliers

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The selection of raw materials in pharmaceutical development is a critical control point that directly influences reaction efficiency, imp...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of raw materials in pharmaceutical development is a critical control point that directly influences reaction efficiency, impurity profiles, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide presents a comprehensive framework for the comparative yield analysis of 2-Chloropropyldimethylamine (2-CPDMA), a vital intermediate in the synthesis of numerous pharmaceuticals, including antihistamines and central nervous system agents.[1][2][3] By implementing the rigorous, self-validating protocols detailed herein, researchers can objectively qualify and select suppliers, ensuring batch-to-batch consistency and mitigating risks in the drug development pipeline. We will explore the causal relationships between starting material purity and reaction outcomes, provide detailed methodologies for both initial purity assessment and a standardized functional yield assay, and present a logical workflow for data interpretation and supplier selection.

Introduction: The Strategic Importance of Raw Material Qualification

2-Chloropropyldimethylamine (hydrochloride salt, CAS No. 4584-49-0) is a highly reactive alkylating agent indispensable for introducing the dimethylaminoisopropyl moiety into target molecules.[1][4] Its efficacy as a reagent is, however, intrinsically linked to its purity. The presence of unreacted starting materials, by-products from synthesis (e.g., isomers, over-alkylated species), or degradation products can have profound consequences.[5][6] These impurities can act as inhibitors, generate unwanted side products, complicate downstream purification processes, and ultimately reduce the overall yield and quality of the API.[7][8]

Therefore, a robust supplier qualification program is not merely a procurement exercise but a fundamental component of Quality by Design (QbD) in pharmaceutical manufacturing.[9] It is governed by the principles of Good Manufacturing Practice (GMP), which mandate that all materials be consistently produced and controlled to appropriate quality standards.[10][11][12][13] This guide provides the scientific framework to establish such a program for 2-CPDMA, moving beyond a simple reliance on a supplier's Certificate of Analysis (CoA) to a functional, data-driven assessment of performance.

Experimental Design & Methodologies

The cornerstone of this comparative analysis is a two-pronged approach: first, the analytical characterization of the raw material "as is" from each supplier, and second, a standardized functional test to measure its performance in a controlled, representative reaction.

Initial Purity Assessment of 2-CPDMA Samples

Before commencing any yield analysis, it is imperative to characterize the purity and identity of the 2-CPDMA received from each supplier. This provides a baseline and helps correlate starting material attributes with reaction performance.

Experimental Protocol: Purity and Identity Verification

  • Visual and Physical Inspection: Document the physical state (e.g., off-white solid), and check for any inconsistencies.[2]

  • Proton NMR (¹H NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and identify any organic impurities.

    • Procedure: Dissolve a precisely weighed sample (approx. 10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire the ¹H NMR spectrum.

    • Analysis: Compare the obtained spectrum with a certified reference standard.[14] Integrate all signals and calculate the relative purity. Look for anomalous peaks that may indicate impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To separate and identify volatile organic impurities.

    • Procedure: Prepare samples by dissolving in an appropriate solvent (e.g., Methanol). Use a standard non-polar column (e.g., DB-5ms). The temperature program should be optimized to separate potential impurities like residual solvents or synthesis by-products.

    • Analysis: Quantify the peak area of 2-CPDMA relative to all other detected peaks to determine purity (Area % method). Identify impurities by comparing their mass spectra to library databases (e.g., NIST).[15][16]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify non-volatile impurities and assess assay. While challenging for this specific molecule due to its lack of a strong chromophore, derivatization or specialized detectors can be used. A simpler approach is to use it to detect UV-active impurities.

    • Procedure: Develop a method using a C18 column with a mobile phase suitable for polar compounds. Detection can be performed at a low UV wavelength (e.g., 210 nm) to screen for impurities with some UV absorbance.[9][17]

Standardized Functional Yield Assay: Quaternization Reaction

To assess performance, we employ a standardized quaternization reaction. This type of reaction is a common application for 2-CPDMA and involves the alkylation of a tertiary amine to form a quaternary ammonium salt.[1][18][19] The yield of this salt will serve as the key performance indicator.

Reaction Scheme: 2-CPDMA + Tertiary Amine → Quaternary Ammonium Salt

Experimental Protocol: Comparative Quaternization

  • Reagent Preparation:

    • Select a model tertiary amine (e.g., Triethylamine) of high purity (≥99.5%).

    • Select a suitable reaction solvent (e.g., Acetonitrile, ACS grade or higher).[20][21][22]

  • Reaction Setup (Perform in parallel for each supplier's sample):

    • To a dry, inert-atmosphere reaction vessel, add the tertiary amine (1.0 equivalent) and the solvent.

    • Add the 2-Chloropropyldimethylamine hydrochloride sample (1.05 equivalents) from the respective supplier. The slight excess ensures the amine is the limiting reagent.

    • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a fixed duration (e.g., 24 hours).[23] Reaction time and temperature must be kept constant across all experiments to ensure a valid comparison.[24]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration. If it is soluble, remove the solvent under reduced pressure.

    • Wash the isolated solid with a cold solvent in which the product is sparingly soluble (e.g., diethyl ether) to remove unreacted starting materials.

    • Dry the final product under vacuum to a constant weight.

  • Analysis and Yield Calculation:

    • Determine Product Mass: Accurately weigh the dried quaternary ammonium salt.

    • Confirm Product Identity: Use ¹H NMR and/or LC-MS to confirm the structure of the product and assess its purity.

    • Calculate Yield:

      • Theoretical Yield (g) = (moles of limiting reagent) x (MW of product)

      • Actual Yield (g) = Mass of isolated, pure product

      • % Yield = (Actual Yield / Theoretical Yield) x 100

Workflow and Data Visualization

A systematic workflow ensures reproducibility and clarity in the comparison process.

G cluster_0 Phase 1: Initial QC cluster_1 Phase 2: Functional Assay cluster_2 Phase 3: Analysis & Decision A Receive 2-CPDMA Samples (Supplier A, B, C) B Visual Inspection & Documentation A->B C Purity Analysis: - 1H NMR - GC-MS - HPLC B->C D Generate Baseline Purity Report C->D E Standardized Quaternization Reaction Setup D->E Proceed if samples meet initial specs F Controlled Reaction (Constant Time & Temp) E->F G Product Isolation & Purification F->G H Yield Calculation & Product Purity Analysis G->H I Compile Comparative Data (Tables 1 & 2) H->I Input performance data J Correlate Initial Purity with Reaction Yield I->J K Supplier Qualification Decision J->K

Caption: Workflow for comparative analysis of 2-CPDMA suppliers.

Results: A Comparative Data Summary

All quantitative data should be summarized in clear, structured tables for easy comparison. The following tables represent hypothetical results from an analysis of three different suppliers.

Table 1: Initial Purity Assessment of 2-CPDMA from Different Suppliers

SupplierAppearancePurity by ¹H NMR (%)Purity by GC-MS (Area %)Key Impurity Identified
Supplier A Off-white crystalline solid99.299.4Isomer: 1-Chloro-2-propyl-dimethylamine (0.3%)
Supplier B White crystalline solid99.899.9None detected >0.05%
Supplier C Slightly yellowish solid98.598.6Unreacted starting material (0.8%)

Table 2: Comparative Functional Yield and Product Purity

SupplierStarting Material Purity (GC-MS)Isolated Yield (%)Product Purity (¹H NMR)Observations
Supplier A 99.4%91%98.5%Minor side product observed, likely from isomeric impurity.
Supplier B 99.9%97%>99.5%Clean reaction profile, easy isolation.
Supplier C 98.6%85%97.0%Difficult purification, lower yield due to lower starting material assay.

Discussion and Interpretation

The hypothetical data clearly demonstrate a strong correlation between the initial purity of the 2-CPDMA and its performance in the functional assay.

  • Supplier B provided the highest purity material, which translated directly into the highest reaction yield and cleanest product profile. This is the ideal outcome, as it minimizes the need for extensive downstream purification and maximizes process efficiency.

  • Supplier A's material, while having high overall purity, contained a critical isomeric impurity. This impurity likely participated in the reaction, leading to a side product that co-purified with the desired material, reducing the final product's purity. This underscores the importance of identifying impurities, not just quantifying them.

  • Supplier C's material had the lowest assay, which predictably resulted in the lowest yield. The presence of significant impurities can inhibit the reaction or simply act as "dead weight," reducing the effective concentration of the active reagent.[7]

This self-validating system—where analytical purity predicts functional performance—provides a high degree of confidence in the supplier selection process. For a robust drug development program, Supplier B would be the clear choice, as the higher upfront cost of a purer reagent is often offset by savings in production time, solvent usage, and waste disposal associated with more complex purifications.

Conclusion and Recommendations

The quality of starting materials is a non-negotiable prerequisite for efficient and reproducible pharmaceutical synthesis. This guide has outlined an objective, scientifically sound methodology for the comparative analysis of 2-Chloropropyldimethylamine suppliers. By combining initial analytical characterization with a standardized functional yield assay, researchers can move beyond paper-based specifications to performance-based qualification.

Key Recommendations:

  • Always Qualify: Never assume a supplier's CoA is sufficient. Perform in-house verification on at least the first three lots from a new supplier.

  • Use a Functional Test: The performance of a reagent in a relevant chemical reaction is the ultimate measure of its quality.

  • Correlate Purity to Performance: Use the initial purity data to explain the results of the functional assay. This builds a deeper understanding of how specific impurities impact your process.

  • Prioritize Consistency: Select suppliers who not only provide high-purity material but can demonstrate excellent batch-to-batch consistency.

By adopting this rigorous approach, drug development professionals can build a more robust and reliable supply chain, leading to more efficient process development and safer medicines.

References

  • Dolphin Pharmaceuticals. (n.d.). 2-Dimethylamino Isopropyl Chloride HCL Manufacturer, Supplier | CAS 4584-49-0. Retrieved from [Link]

  • Bloomtech. (2023, October 8). What is 2-Dimethylaminoisopropyl chloride hydrochloride used for?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.
  • National Toxicology Program. (n.d.). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. Retrieved from [Link]

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, November 21). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Analysis of Globally Renowned Chemical Reagent Brands. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Molecular Structure and Spectral Properties of Quaternary Ammonium Derivatives of 1,1-Dimethyl-1,3-propylenediamine. Retrieved from [Link]

  • Atom Pharma. (2024, July 4). 2-(Dimethylamino) Isopropyl Chloride: High-Quality Pharmaceutical Intermediate. Retrieved from [Link]

  • Lab Manager. (2025, September 22). The Most Common Grades of Reagents and Chemicals. Retrieved from [Link]

  • MB Therapeutics. (n.d.). Good Manufacturing Practices in the pharmaceutical industry. Retrieved from [Link]

  • Altabrisa Group. (2024, December 24). Quality Control Methods for Pharmaceutical Companies. Retrieved from [Link]

  • TutorChase. (n.d.). How do impurities impact percentage yield?. Retrieved from [Link]

  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • European Commission. (n.d.). EudraLex - Volume 4 - Good Manufacturing Practice (GMP) guidelines. Retrieved from [Link]

  • YouTube. (2025, September 29). How Do Impurities Affect Percent Yield In Chemistry?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Pharmaceutical quality control of the investigational polymer-conjugated platinum anticancer agent AP 5280. Retrieved from [Link]

  • Google Patents. (n.d.). EP1253136A1 - Process for the production of aqueous solutions of unsaturated quaternary ammonium salts.
  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. Retrieved from [Link]

  • Technology Networks. (2022, December 8). Quality Control During Drug Development. Retrieved from [Link]

  • Semantic Scholar. (n.d.). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Retrieved from [Link]

  • Concord Technology (Tianjin) Co., Ltd. (2013, January 16). Purity and Grade of Chemical Reagent. Retrieved from [Link]

  • SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Analytical Method Validation Using QbD and QRM. Retrieved from [Link]

  • World Health Organization. (n.d.). Guidelines on Good Manufacturing Practices (WHO). Retrieved from [Link]

  • Foxx Life Sciences. (2025, October 7). What Is The Difference Between Analytical Grade and Lab Grade Chemical. Retrieved from [Link]

  • IntuitionLabs. (2026, January 25). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

  • 503Pharma. (2025, February 8). Top 5 Quality Control Methods for Compounding Pharmacies. Retrieved from [Link]

Sources

Comparative

Kinetic studies comparing different alkylating agents to 2-Chloropropyldimethylamine

This guide provides an in-depth kinetic and mechanistic comparison of 2-Chloropropyldimethylamine (2-CPDMA) against standard alkylating agents, specifically 2-Chloroethyldimethylamine (2-CEDMA) and Mechlorethamine (HN2)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth kinetic and mechanistic comparison of 2-Chloropropyldimethylamine (2-CPDMA) against standard alkylating agents, specifically 2-Chloroethyldimethylamine (2-CEDMA) and Mechlorethamine (HN2) .

Executive Summary

2-Chloropropyldimethylamine (2-CPDMA) represents a distinct class of "branched" alkylating agents. Unlike the linear ethyl backbone of traditional nitrogen mustards (e.g., 2-CEDMA), the inclusion of a methyl group on the carbon backbone introduces significant kinetic deviations.

Key Findings:

  • Cyclization Kinetics: 2-CPDMA cyclizes to the active aziridinium ion faster than its ethyl analog (2-CEDMA) due to the Thorpe-Ingold (Gem-Dimethyl) Effect .

  • Hydrolytic Stability: The resulting methyl-substituted aziridinium ion is kinetically less stable in aqueous media, leading to rapid hydrolysis. This correlates with the observed lower mutagenicity profile compared to ethyl mustards, as the agent is detoxified by water before it can alkylate DNA.

  • Isomerization: 2-CPDMA undergoes a reversible rearrangement to 1-chloro-N,N-dimethylpropan-2-amine, a phenomenon absent in symmetric ethyl mustards.

Mechanistic Foundation: Neighboring Group Participation

The alkylation efficiency of these amines relies on Neighboring Group Participation (NGP) . The lone pair on the nitrogen attacks the


-carbon, displacing the chloride ion and forming a strained, electrophilic aziridinium cation.[1]
Reaction Pathway & Isomerization

In 2-CPDMA, the nucleophilic attack occurs at a secondary carbon (if starting from the 2-chloro isomer) or a primary carbon (if starting from the 1-chloro isomer). The methyl substituent stabilizes the transition state but also introduces steric hindrance to subsequent nucleophilic attacks (e.g., by Guanine N7).

ReactionMechanism Start 2-Chloropropyldimethylamine (Precursor) TS Transition State (Cl leaving, N attacking) Start->TS k1 (Cyclization) Aziridinium 1,1,2-Trimethylaziridinium Ion (Active Electrophile) TS->Aziridinium Product_Hydrolysis Hydrolysis Product (Alcohol) Aziridinium->Product_Hydrolysis k_water (Detoxification) Product_DNA DNA Adduct (N7-Guanine Alkylation) Aziridinium->Product_DNA k_alk (Toxic Mode) Isomer 1-Chloro-N,N-dimethylpropan-2-amine (Rearranged Isomer) Aziridinium->Isomer Cl- attack (Rearrangement) Isomer->Aziridinium Re-cyclization

Figure 1: Mechanistic pathway of 2-CPDMA showing cyclization, isomerization, and competing hydrolysis/alkylation pathways.

Comparative Kinetic Data

The following table synthesizes kinetic behaviors derived from solvolysis rates and biological activity profiles.

Parameter2-Chloroethyldimethylamine (2-CEDMA)2-Chloropropyldimethylamine (2-CPDMA)Mechanistic Driver
Structure Linear (

)
Branched (

)
Steric bulk on backbone.
Cyclization Rate (

)
Baseline (

)
Accelerated (~5-10x) Thorpe-Ingold Effect: Alkyl substituents compress bond angles, favoring ring closure.
Aziridinium Stability High (Stable in neutral pH)Low (Rapid Hydrolysis)The methyl group stabilizes the carbocation character, making it more susceptible to solvolysis by water.
Alkylation Selectivity High (DNA Guanine N7)Low (Quenched by Water)Steric hindrance of the methyl group impedes attack by bulky nucleophiles (DNA) favoring small nucleophiles (Water).
Mutagenicity (Ames) Highly MutagenicWeakly / Non-MutagenicRapid hydrolysis prevents effective nuclear transport and DNA interaction.
Half-Life (

)
~20-30 mins (pH 7.4)< 5 mins (pH 7.4) Instability of the substituted aziridinium ion.
The "Methyl Effect" on Kinetics

The introduction of the methyl group in 2-CPDMA creates a "double-edged sword" for alkylation:

  • Formation (

    
    ):  It increases  the rate of active ion formation. The rotational entropy of the open chain is reduced, making the transition state for cyclization more accessible.
    
  • Reaction (

    
    ):  It decreases  the rate of reaction with DNA. The methyl group sterically hinders the approach of the large DNA nucleophile to the aziridinium ring carbons. Conversely, water (a small nucleophile) can still attack, leading to preferential hydrolysis.
    

Experimental Protocol: Kinetic Hydrolysis Assay

To empirically verify the kinetic differences, use this pH-Stat Titrimetric Method . This protocol measures the release of protons (


) and chloride ions (

) generated during the cyclization and subsequent hydrolysis.
Reagents & Setup
  • Substrates: 2-CPDMA Hydrochloride and 2-CEDMA Hydrochloride (Control).

  • Solvent: 0.1 M KCl (to maintain ionic strength) at 37°C.

  • Instrumentation: Automated Titrator (pH-stat mode) or NMR Spectrometer (600 MHz).

Workflow Diagram

ExperimentalProtocol cluster_Measurement Kinetic Monitoring (Parallel Methods) Step1 Preparation: Dissolve 5mM Agent in 0.1M KCl at 37°C Step2 Initiation: Adjust pH to 7.4 immediately using dilute NaOH Step1->Step2 MethodA Method A: pH-Stat Maintain pH 7.4 by titrating standardized NaOH. Record Vol vs Time. Step2->MethodA MethodB Method B: 1H-NMR Lock D2O. Track shift of N-CH3 protons (Singlet -> Doublet). Step2->MethodB Step3 Data Analysis: Plot ln(C/C0) vs Time. Extract k_obs. MethodA->Step3 MethodB->Step3

Figure 2: Dual-modality workflow for determining kinetic rate constants.

Data Processing

The reaction follows pseudo-first-order kinetics. Calculate the observed rate constant (


) using the integrated rate law:


Where

is the volume of NaOH added at time

, and

is the volume at completion (theoretical 1 equivalent).

Expected Outcome:

  • 2-CEDMA: Linear plot with

    
     min.
    
  • 2-CPDMA: Steep initial slope (rapid cyclization) followed by rapid consumption of base (hydrolysis), with

    
     min.
    

References

  • Bartlett, P. D., et al. (1947). Kinetics and Mechanism of the Reactions of Tertiary

    
    -Chloroethylamines in Solution. Journal of the American Chemical Society. Link
    
  • Ross, W. C. J. (1949). The Chemistry of Cytotoxic Alkylating Agents. Advances in Cancer Research.
  • Thompson, E. D., et al. (1981).[2] Structure-Activity Relationships of Nitrogen Mustards: Comparison of Dialkylaminoethyl and Dialkylaminopropyl Chlorides. Environmental Mutagenesis. Link

  • O'Connor, C. J., et al. (1991).[3] Hydrolysis and alkylating reactivity of aromatic nitrogen mustards. Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • BenchChem Technical Library. (2025). The Genesis of a Reactive Intermediate: Aziridinium Ion Formation. Link

Sources

Validation

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 2-Chloropropyldimethylamine Hydrochloride

A Senior Application Scientist's Guide to Dimethylaminopropyl Moiety Introduction in Pharmaceutical Synthesis For researchers, scientists, and professionals in drug development, the selection of starting materials is a c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Dimethylaminopropyl Moiety Introduction in Pharmaceutical Synthesis

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision point that reverberates through the entire lifecycle of a product, influencing not only the efficiency and yield of a synthesis but also its cost-effectiveness, safety profile, and environmental footprint. The introduction of the dimethylaminopropyl moiety, a common structural feature in a wide array of pharmaceuticals, is a case in point. This guide provides an in-depth cost-benefit analysis of a key reagent in this process: 2-Chloropropyldimethylamine hydrochloride, and its primary alternative, 3-(dimethylamino)propyl chloride hydrochloride.

The dimethylaminopropyl side chain is integral to the pharmacological activity of numerous drugs, including the antipsychotic agent chlorpromazine. The choice of the alkylating agent for introducing this chain can significantly impact the viability of a synthetic route, particularly in a large-scale manufacturing setting.

At a Glance: Key Performance Indicators

To inform a rational selection process, the following table summarizes the critical parameters for 2-Chloropropyldimethylamine hydrochloride and its isomeric alternative, 3-(dimethylamino)propyl chloride hydrochloride.

Feature2-Chloropropyldimethylamine Hydrochloride3-(Dimethylamino)propyl chloride hydrochloride
Primary Application Alkylating agent for introducing the dimethylaminopropyl group.Widely used alkylating agent for the same purpose, especially in the synthesis of phenothiazine drugs like chlorpromazine.
Reported Yields Yields can be variable and are less frequently reported in publicly available literature for specific drug syntheses.High yields, often exceeding 90%, are reported in patent literature for drug synthesis, such as in the case of chlorpromazine.
Potential Byproducts Isomeric impurities and products of elimination reactions can complicate purification.Byproduct formation is a consideration, but optimized reaction conditions can lead to high purity products.
Cost-Effectiveness While a direct price comparison is not readily available, the overall cost-effectiveness is tied to yield, purity, and the need for extensive purification.Generally considered a cost-effective reagent for industrial-scale synthesis due to high yields and established processes.
Safety & Handling Toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Requires careful handling in a well-ventilated area.Similar toxicity profile, requiring appropriate personal protective equipment and engineering controls.
Environmental Impact The use of chlorinated solvents and the generation of byproducts are key environmental considerations.Similar to its isomer, the environmental impact is linked to solvent choice and waste generation. The development of greener synthetic routes is an ongoing area of research.

The Synthetic Pathways: A Visual Comparison

The choice between these two reagents fundamentally alters the synthetic approach. Below are graphical representations of the synthetic pathways to a key pharmaceutical, chlorpromazine, illustrating the role of each reagent.

G cluster_0 Route A: Using 2-Chloropropyldimethylamine HCl cluster_1 Route B: Using 3-(Dimethylamino)propyl chloride HCl 2-Chlorophenothiazine_A 2-Chlorophenothiazine Reaction_A 2-Chlorophenothiazine_A->Reaction_A 2-CPDMA 2-Chloropropyldimethylamine HCl 2-CPDMA->Reaction_A Base_A Base (e.g., NaNH2) Base_A->Reaction_A Solvent_A Solvent (e.g., Toluene) Solvent_A->Reaction_A Chlorpromazine_A Chlorpromazine Byproducts_A Isomeric Byproducts Reaction_A->Chlorpromazine_A Reaction_A->Byproducts_A 2-Chlorophenothiazine_B 2-Chlorophenothiazine Reaction_B 2-Chlorophenothiazine_B->Reaction_B 3-DMAPC 3-(Dimethylamino)propyl chloride HCl 3-DMAPC->Reaction_B Base_B Base (e.g., NaOH) Base_B->Reaction_B Catalyst_B Phase Transfer Catalyst (e.g., TBAB) Catalyst_B->Reaction_B Solvent_B Solvent (e.g., Toluene) Solvent_B->Reaction_B Chlorpromazine_B Chlorpromazine Reaction_B->Chlorpromazine_B

Caption: Comparative synthetic routes to Chlorpromazine.

Deep Dive: Experimental Protocols and Mechanistic Rationale

The following protocols provide a detailed look at the practical application of these reagents in the synthesis of chlorpromazine, a widely used antipsychotic medication.

Protocol 1: Synthesis of Chlorpromazine using 3-(Dimethylamino)propyl chloride hydrochloride

This method, adapted from established industrial processes, highlights a high-yield synthesis route.

Materials:

  • 2-Chlorophenothiazine

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Isopropanol

  • Hydrochloric acid (HCl) gas

Procedure:

  • Deprotonation of 2-Chlorophenothiazine: In a reaction vessel, suspend 2-chlorophenothiazine in toluene. Add a solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB). The TBAB acts as a phase transfer catalyst, facilitating the deprotonation of the phenothiazine nitrogen by the aqueous hydroxide base.

  • Alkylation: Heat the mixture to reflux and add a solution of 3-(dimethylamino)propyl chloride hydrochloride in toluene dropwise over several hours. The deprotonated 2-chlorophenothiazine acts as a nucleophile, attacking the electrophilic carbon of the propyl chloride side chain in an SN2 reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and wash with water to remove inorganic salts. The organic layer containing the chlorpromazine free base is then separated.

  • Salt Formation: Dissolve the crude chlorpromazine base in isopropanol and bubble dry HCl gas through the solution. This protonates the dimethylamino group of the side chain, leading to the precipitation of chlorpromazine hydrochloride.

  • Purification: The precipitated chlorpromazine hydrochloride is collected by filtration, washed with cold isopropanol, and dried to yield the final product.

Causality and Self-Validation: The use of a phase transfer catalyst is crucial for achieving a high reaction rate and yield by enabling the interaction between the water-soluble base and the organic-soluble phenothiazine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. The final product's identity and purity can be confirmed by melting point analysis and spectroscopic methods (e.g., NMR, IR).

Protocol 2: Representative Synthesis of Chlorpromazine using 2-Chloropropyldimethylamine hydrochloride

While less commonly detailed for this specific synthesis in contemporary literature, a representative protocol can be outlined based on general alkylation principles.

Materials:

  • 2-Chlorophenothiazine

  • 2-Chloropropyldimethylamine hydrochloride

  • Sodamide (NaNH₂)

  • Toluene or Xylene

  • Isopropanol

  • Hydrochloric acid (HCl) gas

Procedure:

  • Deprotonation of 2-Chlorophenothiazine: In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-chlorophenothiazine in an anhydrous solvent such as toluene or xylene. Add a strong base like sodamide (NaNH₂) to deprotonate the phenothiazine nitrogen.

  • Alkylation: To the resulting solution, add 2-Chloropropyldimethylamine hydrochloride. The reaction mixture is then heated to facilitate the nucleophilic substitution.

  • Work-up and Isolation: Upon reaction completion, the mixture is carefully quenched with water. The organic layer is separated, washed, and dried.

  • Salt Formation and Purification: The crude chlorpromazine base is dissolved in isopropanol, and HCl gas is introduced to precipitate the hydrochloride salt. Purification would likely involve recrystallization to remove any isomeric byproducts formed due to the secondary nature of the alkyl halide.

Causality and Self-Validation: The use of a strong, anhydrous base is necessary to achieve complete deprotonation of the phenothiazine. The reaction would require careful monitoring for the formation of isomeric products, which could be identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS). The purity of the final product would be a critical validation step.

Cost-Benefit Analysis: Beyond the Reagent Price

A holistic cost-benefit analysis extends beyond the purchase price of the starting materials.

Cost Considerations:

  • Reagent Cost: While bulk pricing is proprietary, the more established and widely used 3-(dimethylamino)propyl chloride hydrochloride is likely to be more cost-competitive for large-scale production.

  • Yield and Throughput: The higher reported yields for the 3-chloro isomer translate directly to lower cost per kilogram of the final product.

  • Purification Costs: The potential for isomeric byproduct formation when using the 2-chloro isomer could necessitate more complex and costly purification steps, such as chromatography, which can be a significant bottleneck in industrial production.

  • Waste Disposal: The environmental regulations and costs associated with the disposal of chlorinated solvents and reaction byproducts must be factored into the overall process cost.

Benefit Considerations:

  • Process Robustness and Scalability: The synthetic route using 3-(dimethylamino)propyl chloride hydrochloride is well-established and has been scaled to industrial levels, offering a higher degree of process reliability.

  • Product Quality and Purity: The regioselectivity of the reaction with the primary alkyl halide (3-chloro isomer) generally leads to a cleaner product profile, simplifying quality control and regulatory compliance.

  • Safety: While both reagents have similar hazard profiles, a more efficient and cleaner reaction reduces the handling of potentially hazardous materials during extensive purification.

Green Chemistry and Future Perspectives

The principles of green chemistry encourage the development of more environmentally benign synthetic routes. For the synthesis of dimethylaminopropyl-containing pharmaceuticals, this includes:

  • Solvent Selection: Exploring the use of greener solvents to replace chlorinated hydrocarbons like toluene.

  • Catalysis: The use of highly efficient and recyclable catalysts to minimize waste.

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Future research in this area will likely focus on developing catalytic methods that avoid the use of stoichiometric bases and chlorinated reagents altogether, further improving the economic and environmental profile of these important pharmaceuticals.

Conclusion and Recommendation

Based on the available evidence from the scientific and patent literature, 3-(dimethylamino)propyl chloride hydrochloride emerges as the more advantageous reagent for the large-scale synthesis of pharmaceuticals like chlorpromazine. The primary drivers for this recommendation are the consistently higher reported yields, a more favorable purity profile that simplifies downstream processing, and a more established and robust manufacturing process.

While 2-Chloropropyldimethylamine hydrochloride remains a viable alkylating agent, its use may be more suited for smaller-scale research applications where the potential for lower yields and more complex purification can be managed. For industrial applications where cost, efficiency, and product quality are paramount, the synthetic route utilizing its 3-chloro isomer offers a clear and compelling cost-benefit advantage.

This guide underscores the importance of a multifaceted approach to reagent selection in pharmaceutical development. By considering not only the immediate cost but also the downstream implications for yield, purity, safety, and environmental impact, researchers and drug development professionals can make more strategic and sustainable manufacturing decisions.

References

  • PubChem. 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PharmaCompass. 2-chloropropyldimethylamine hydrochloride. [Link]

  • Google Patents. CN102617509B - Chlorpromazine hydrochloride synthesis process.
  • Google Patents. CN111153807B - Preparation method of N, N-dimethylamino chloropropane hydrochloride.
  • PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

  • Shree Ganesh Remedies Limited. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5. [Link]

  • National Toxicology Program. Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride. [Link]

  • Google Patents. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.
  • YouTube. Synthesis of Chlorpromazine | In Simple Way. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloropropyldimethylamine

In the fast-paced environment of pharmaceutical research and development, ensuring the safety of our scientific staff is paramount. This guide provides essential, field-proven directives for the safe handling of 2-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and development, ensuring the safety of our scientific staff is paramount. This guide provides essential, field-proven directives for the safe handling of 2-Chloropropyldimethylamine hydrochloride (also known as DMIC), a reactive compound frequently used as a chemical intermediate. The protocols outlined below are designed to create a self-validating system of safety, moving beyond mere compliance to instill a deep, causal understanding of why each protective measure is critical.

Hazard Assessment: Understanding the 'Why' Behind the PPE

2-Chloropropyldimethylamine hydrochloride is a hygroscopic solid that presents multiple hazards requiring stringent control measures.[1][2] A thorough understanding of its properties is the foundation of effective PPE selection.

Primary Hazards:

  • Acute Toxicity: The compound is toxic if swallowed.[1][3]

  • Corrosivity: It is known to cause skin irritation and serious eye irritation.[1][3][4] Some data suggests it can cause severe skin burns and eye damage.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3][4][5]

  • Aquatic Toxicity: The substance is very toxic to aquatic life with long-lasting effects.[1][3]

Upon thermal decomposition, it can release toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[5][6] The causality is clear: engineering controls and personal protective equipment must be employed to prevent any direct contact, ingestion, or inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk-based assessment. The following table summarizes the minimum required PPE for handling 2-Chloropropyldimethylamine in a laboratory setting.

Task / Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Small-Scale Transfers (<10g) Double-gloved powder-free nitrile gloves.[7]Tight-sealing safety goggles.[8]Long-sleeved lab coat.NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[5]
Large-Scale Transfers & Solution Prep (>10g) Heavy-duty nitrile or butyl rubber gloves.Safety goggles and a full-face shield.Chemical-resistant apron over a lab coat.NIOSH-approved half-face or full-face respirator with appropriate cartridges.[5]
Spill Cleanup Chemical-resistant gloves (e.g., Butyl rubber).Full-face shield over safety goggles.Chemical-resistant suit or coveralls.Self-Contained Breathing Apparatus (SCBA) may be required for large spills in poorly ventilated areas.[5]
In-Depth PPE Rationale
  • Hand Protection: Standard nitrile gloves offer good splash protection for small-scale operations but are not intended for prolonged chemical exposure.[9] For tasks involving larger quantities or extended handling, a more robust glove is necessary. Always inspect gloves for integrity before use and remove them immediately if contact with the chemical occurs.[9][10]

  • Eye and Face Protection: Given that the compound causes serious eye irritation, tight-sealing safety goggles are the minimum requirement.[1][3][8] When handling larger quantities where splashing is a higher risk, a full-face shield must be worn in conjunction with goggles to protect the entire face.

  • Respiratory Protection: Due to its potential to cause respiratory irritation, all handling of the solid form that may generate dust must be done with respiratory protection.[1][3][5] A NIOSH-approved respirator with a combination cartridge for organic vapors, acid gases, and particulates is essential.[5] All respirator use must adhere to a comprehensive institutional program in line with OSHA standards (29 CFR 1910.134), which includes medical clearance, training, and fit-testing.[11]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow minimizes the risk of exposure.

Pre-Handling Safety Checklist
  • Verify that the safety shower and eyewash station are unobstructed and operational.

  • Confirm the location of the appropriate chemical spill kit.

  • Ensure all work will be conducted within a certified chemical fume hood.[8]

  • Don all required PPE as specified in the table above.

Handling Protocol
  • Preparation: Place an absorbent, plastic-backed liner on the work surface inside the fume hood to contain any minor spills.[12]

  • Weighing: If possible, weigh the material directly into the reaction vessel to minimize transfer steps. Use anti-static weigh boats or paper.

  • Transfer: Use spatulas and other tools that will not generate excessive dust.

  • In Solution: Once the solid is dissolved, the risk of dust inhalation is eliminated, but risks of splashing and skin/eye contact remain. Continue to wear all PPE.

Post-Handling Decontamination
  • Carefully wipe down the work surface with a damp cloth.

  • Clean any non-disposable equipment used.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by apron/lab coat, face shield/goggles, and finally the respirator.

  • Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][13][14]

Emergency & Disposal Plans

Preparation is the most critical element of an effective emergency response.[15]

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[5] Flood the affected skin with copious amounts of water for at least 15 minutes, then gently wash with soap and water.[5][16] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, removing contact lenses if present and easy to do.[1][3][8] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air immediately.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and call a poison control center or physician immediately.[1][5]

Spill Response Workflow

The following workflow outlines the logical steps for responding to a manageable, small-scale laboratory spill. For any large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow start Spill Occurs alert Alert Colleagues & Supervisor start->alert assess Assess Situation (Size, Location, Hazards) evacuate_check Immediate Danger to Personnel? assess->evacuate_check evacuate Evacuate Area Call Emergency Response evacuate_check->evacuate Yes don_ppe Don Appropriate Spill PPE (Gloves, Goggles, Respirator) evacuate_check->don_ppe No alert->assess contain Contain the Spill (Use absorbents to dike the area) don_ppe->contain absorb Absorb the Material (Dampen solid with water first) contain->absorb collect Collect Residue (Scoop into a labeled container) absorb->collect decontaminate Decontaminate Area (Wash with soap and water) collect->decontaminate dispose Dispose of Waste (Follow hazardous waste protocols) decontaminate->dispose end Restock Spill Kit & Document Incident dispose->end

Caption: Workflow for small-scale laboratory spill response.

For a solid spill, it is recommended to first dampen the material with water to prevent dust from becoming airborne before adding absorbent material.[5] Use materials like vermiculite or cat litter to absorb the spill, working from the outside in.[17]

Disposal Plan

All waste generated from handling 2-Chloropropyldimethylamine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[18]

  • Containment: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.[16][18] The container should be made of a compatible material.[18]

  • Storage: Store the waste container in a cool, well-ventilated, and designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[2][18]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[18] Do not pour any material down the drain.[1][14][19]

By integrating these expert-driven protocols into your daily operations, you build a robust culture of safety that protects researchers and ensures the integrity of your work.

References

  • 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. (2017). Loba Chemie. [Link]

  • 2-Chloropropyldimethylamine hydrochloride. (n.d.). PubChem. [Link]

  • DIMETHYLAMINE-HYDROCHLORIDE-Safety-Data-Sheet.pdf. (2019). AKKİM. [Link]

  • 2-Chloropropyldimethylamine. (n.d.). PubChem. [Link]

  • 2-(Dimethylamino) Isopropyl Chloride MSDS. (2024). Atom Pharma. [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. [Link]

  • PPE and Decontamination. (2024). Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Spill Management. (n.d.). Hartwick College. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. [Link]

  • Laboratory Spill Prevention and Safety Measures. (2010). Lab Manager. [Link]

  • Chemical Resistance Guide for Microflex Gloves. (n.d.). Duke University Safety. [Link]

  • How to Handle Chemical Spills in Laboratories. (2015). UCSD Blink. [Link]

  • Potential Exposures and PPE Recommendations. (2024). Centers for Disease Control and Prevention (CDC). [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023). Westlab. [Link]

Sources

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